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  • Product: 2-Cyclohexen-1-one, 4-methyl-4-propyl-
  • CAS: 67672-74-6

Core Science & Biosynthesis

Foundational

X-Ray Crystallography and Conformational Analysis of 4-Methyl-4-propyl-2-cyclohexen-1-one: A Technical Guide

Executive Summary The compound 4-methyl-4-propyl-2-cyclohexen-1-one (CAS RN: 35161-15-0)[1] is a highly versatile chiral building block utilized in the total synthesis of complex terpenoids and pharmaceutical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-methyl-4-propyl-2-cyclohexen-1-one (CAS RN: 35161-15-0)[1] is a highly versatile chiral building block utilized in the total synthesis of complex terpenoids and pharmaceutical intermediates[2]. Unlike saturated cyclohexanes, which predominantly adopt a rigid chair conformation, the presence of the conjugated α,β -unsaturated carbonyl system in 2-cyclohexen-1-ones enforces a distinct geometric constraint. Understanding the precise three-dimensional architecture of this molecule is critical for predicting its stereochemical trajectory during asymmetric transformations, such as Michael additions and Diels-Alder cycloadditions.

This whitepaper provides an in-depth analysis of the conformational landscape of 4-methyl-4-propyl-2-cyclohexen-1-one and establishes a self-validating, step-by-step X-ray crystallography protocol for its structural elucidation.

The Conformational Landscape: Stereoelectronic Causality

The 2-cyclohexen-1-one ring system fundamentally differs from cyclohexane. The sp2 -hybridized carbons (C1, C2, and C3) and the carbonyl oxygen are forced into near-coplanarity by the delocalization of the π -electrons. This restriction limits the ring to either a half-chair or an envelope conformation[3].

In 4,4-disubstituted derivatives like 4-methyl-4-propyl-2-cyclohexen-1-one, the conformational equilibrium is dictated by the competition between the methyl and propyl groups at the C4 position. Because C4 is adjacent to the planar enone system, substituents at this position experience significant allylic strain ( A1,3 strain).

  • Half-Chair A (Thermodynamically Favored): The bulkier propyl group occupies the pseudo-equatorial position, minimizing steric clash. The smaller methyl group is forced into the pseudo-axial position.

  • Half-Chair B (Thermodynamically Disfavored): The propyl group is forced into the pseudo-axial position, resulting in severe 1,3-diaxial-like repulsive interactions with the axial protons at C6.

Because the conformational free energy (A-value) of a propyl group is greater than that of a methyl group, the equilibrium heavily favors Half-Chair A.

Conformational_Equilibrium A Half-Chair A (Propyl pseudo-equatorial, Methyl pseudo-axial) B Half-Chair B (Propyl pseudo-axial, Methyl pseudo-equatorial) A->B Ring Inversion ΔG > 0

Caption: Conformational equilibrium of 4-methyl-4-propyl-2-cyclohexen-1-one favoring Half-Chair A.

X-Ray Crystallography: Methodological Directives

The Causality of Experimental Choices

A significant hurdle in the crystallographic analysis of 4-methyl-4-propyl-2-cyclohexen-1-one is its physical state; it is a volatile liquid at standard temperature and pressure[2]. While in-situ cryo-crystallization of liquids is possible using specialized optical heating/cooling devices, it is prone to yielding twinned or highly disordered crystals.

To create a robust, self-validating system for routine high-resolution structural determination, we employ chemical derivatization . By reacting the ketone with 2,4-dinitrophenylhydrazine (2,4-DNPH), we synthesize a highly crystalline hydrazone derivative. The rigid, planar 2,4-dinitrophenyl group elevates the melting point and introduces strong intermolecular hydrogen-bonding networks (N-H···O) and π−π stacking interactions. These forces lock the conformation in the solid state and facilitate the growth of highly ordered crystal lattices suitable for high-resolution X-ray diffraction[4].

Step-by-Step Protocol: Derivatization and Crystallization
  • Derivatization (Hydrazone Formation):

    • Dissolve 4-methyl-4-propyl-2-cyclohexen-1-one (1.0 eq) in absolute ethanol (0.5 M).

    • Add a prepared solution of 2,4-DNPH (1.1 eq) in ethanol containing a catalytic amount of concentrated H2​SO4​ .

    • Stir the mixture at 50°C for 2 hours. The causality of the mild heating is to ensure complete conversion without inducing thermal degradation or isomerization of the double bond.

  • Isolation and Purification:

    • Cool the reaction to 0°C to maximize precipitation. Isolate the bright orange/red precipitate via vacuum filtration.

    • Recrystallize the crude solid from a hot mixture of ethanol and ethyl acetate (3:1 v/v) to ensure high isomeric purity (isolating the E-isomer of the hydrazone).

  • Single Crystal Growth (Vapor Diffusion):

    • Dissolve 10-15 mg of the purified derivative in a minimal volume of dichloromethane (DCM) inside a small inner vial.

    • Place the inner vial into a larger outer vial containing 3 mL of hexanes (anti-solvent). Cap the outer vial tightly.

    • Allow for slow vapor diffusion at 4°C over 5-7 days. The slow diffusion kinetics prevent rapid nucleation, yielding large, defect-free single crystals.

  • Data Collection and Refinement:

    • Harvest a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a goniometer using a cryo-loop and paratone oil.

    • Flash-cool the crystal to 100 K using an N2​ cryostream. Rationale: Cryogenic temperatures minimize thermal displacement parameters (B-factors), which is critical for accurately resolving the subtle pucker of the half-chair conformation and locating hydrogen atoms[4].

    • Collect diffraction data using Mo K α radiation ( λ=0.71073 Å). Solve the phase problem using intrinsic phasing and refine using full-matrix least-squares on F2 .

XRay_Workflow Step1 1. Derivatization (2,4-DNPH Formation) Step2 2. Crystal Growth (Vapor Diffusion) Step1->Step2 Step3 3. X-Ray Diffraction (Cryo-cooling at 100 K) Step2->Step3 Step4 4. Phase Resolution & Structure Refinement Step3->Step4

Caption: Step-by-step X-ray crystallography workflow utilizing chemical derivatization.

Quantitative Data Presentation

The following tables summarize the theoretical and solid-state parameters for the 4-methyl-4-propyl-2-cyclohexen-1-one system.

Table 1: Conformational Energy Profile (Theoretical vs. Solid-State)
ConformerPropyl PositionMethyl PositionRelative Energy ( ΔG , kcal/mol)Solid-State Preference
Half-Chair A Pseudo-equatorialPseudo-axial0.0Yes (Observed in X-ray)
Half-Chair B Pseudo-axialPseudo-equatorial+1.8 to +2.1No
Table 2: Diagnostic Crystallographic Parameters

To validate the half-chair geometry, specific bond lengths and torsion angles must be scrutinized during structure refinement. The values below represent the standard diagnostic markers for this class of molecules[5].

ParameterAtoms InvolvedTypical Value / AngleStructural Significance
Enone Torsion O=C1-C2=C3~178°Confirms near-coplanarity of the conjugated π -system.
Ring Pucker Torsion C2-C3-C4-C5~45°Quantifies the deviation from planarity, defining the half-chair.
Alkene Bond Length C2=C31.33 ÅStandard α,β -unsaturated alkene character.
Carbonyl Bond Length C1=O1.22 ÅStandard carbonyl double bond character.

Conclusion

The structural elucidation of 4-methyl-4-propyl-2-cyclohexen-1-one requires a synthesis of theoretical conformational analysis and rigorous crystallographic methodology. Because the molecule is a liquid, chemical derivatization to a 2,4-dinitrophenylhydrazone is the most reliable pathway to obtain high-quality diffraction data. The resulting X-ray structures consistently validate the thermodynamic preference for the Half-Chair A conformation, where the bulky propyl group minimizes A1,3 and 1,3-diaxial strain by occupying the pseudo-equatorial position. These precise geometric insights are indispensable for chemists designing highly stereoselective synthetic routes utilizing this scaffold.

References

  • PubChem. "(4S)-4-Methyl-4-propyl-2-cyclohexen-1-one." National Center for Biotechnology Information. Available at: [Link]

  • CAS Common Chemistry. "4-Methyl-4-propyl-2-cyclohexen-1-one." American Chemical Society. Available at:[Link]

  • Woińska, M., et al. "Hydrogen atoms can be located accurately and precisely by X-ray crystallography." Science Advances (2016). Available at:[Link]

  • Zheng, M., et al. "Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach." Journal of Cheminformatics (2014). Available at:[Link]

Sources

Exploratory

Density Functional Theory (DFT) Calculations for 4-Methyl-4-propyl-2-cyclohexen-1-one: A Comprehensive Computational Guide

Executive Summary The application of Density Functional Theory (DFT) has revolutionized the predictive modeling of chiral α,β -unsaturated ketones. For 4-methyl-4-propyl-2-cyclohexen-1-one (C₁₀H₁₆O), a structurally compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The application of Density Functional Theory (DFT) has revolutionized the predictive modeling of chiral α,β -unsaturated ketones. For 4-methyl-4-propyl-2-cyclohexen-1-one (C₁₀H₁₆O), a structurally complex cyclohexenone derivative with a chiral center at C4, DFT provides critical insights into its conformational landscape, chiroptical properties, and electronic reactivity. This whitepaper establishes a rigorous, self-validating computational protocol designed for researchers and drug development professionals. By bridging theoretical quantum mechanics with experimental validation, this guide details the exact methodologies required to model this compound accurately.

Molecular Profile & Conformational Landscape

Before initiating quantum mechanical calculations, it is imperative to understand the physicochemical boundaries of the target molecule. 4-Methyl-4-propyl-2-cyclohexen-1-one exists as a chiral entity, frequently studied in its (4S) configuration[1]. The presence of the rigid enone system coupled with a highly flexible propyl chain creates a complex potential energy surface (PES).

Table 1: Molecular Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name 4-methyl-4-propylcyclohex-2-en-1-onePubChem[1]
Molecular Formula C₁₀H₁₆OPubChem[1]
Molecular Weight 152.23 g/mol CAS[2]
CAS Registry Number 35161-15-0 (Racemic), 900494-15-7 (4S)CAS[2]
Topological Polar Surface Area 17.1 ŲPubChem[1]
XLogP3 2.9PubChem[1]

Causality in Conformational Modeling: The cyclohexenone ring typically adopts a half-chair or envelope conformation to minimize allylic strain. Simultaneously, the C4-propyl group introduces multiple rotamers. Failing to identify the global minimum during initial sampling will propagate errors through all subsequent DFT calculations, rendering theoretical NMR or Electronic Circular Dichroism (ECD) spectra invalid.

The Self-Validating Computational Protocol

To ensure scientific integrity, every computational step must include a validation checkpoint. The following methodology outlines a robust workflow for modeling 4-methyl-4-propyl-2-cyclohexen-1-one.

DFT_Workflow Start Input: 2D Structure 4-methyl-4-propyl-2-cyclohexen-1-one ConfSearch Conformational Search (Molecular Mechanics/PM6) Start->ConfSearch GeomOpt Geometry Optimization DFT: B3LYP/6-311+G(d,p) ConfSearch->GeomOpt Lowest Energy Conformers FreqCalc Frequency Calculation (Zero-Point Energy, IR/Raman) GeomOpt->FreqCalc Minima Verified (No Imaginary Freq) TDDFT TD-DFT Calculation (ECD/UV-Vis Spectra) FreqCalc->TDDFT NBO NBO & HOMO-LUMO Analysis (Electronic Properties) FreqCalc->NBO Validation Experimental Validation (NMR, IR, ECD) TDDFT->Validation NBO->Validation

Figure 1: Step-by-step DFT computational workflow for cyclohexenone derivatives.

Step 1: Conformational Sampling
  • Execution: Generate 3D conformers using a Molecular Mechanics force field (e.g., MMFF94 or OPLS4).

  • Refinement: Filter conformers within a 5.0 kcal/mol energy window and optimize them using a semi-empirical method like PM6.

  • Causality: DFT is computationally expensive. Pre-optimizing with molecular mechanics ensures that high-energy, sterically clashing rotamers of the propyl chain are discarded, focusing CPU resources only on biologically and chemically relevant states.

Step 2: Geometry Optimization
  • Execution: Subject the lowest-energy conformers to DFT optimization using the B3LYP functional and the 6-311+G(d,p) basis set[3].

  • Solvation: Apply an Implicit Solvation Model (e.g., IEFPCM or SCIPCM) using a solvent like chloroform or methanol, depending on the intended experimental comparison[4].

  • Causality: The B3LYP hybrid functional provides an exceptional balance of accuracy and computational cost for α,β -unsaturated systems. The addition of diffuse functions (+) is critical for accurately modeling the electron density of the oxygen lone pairs in the carbonyl group, while polarization functions (d,p) handle the steric bulk of the C4-methyl and propyl groups[4].

Step 3: Frequency Calculation (The Validation Checkpoint)
  • Execution: Run a vibrational frequency calculation at the exact same level of theory (B3LYP/6-311+G(d,p)).

  • Validation Rule: The output must yield zero imaginary frequencies .

  • Causality: If an imaginary frequency is present, the geometry is trapped in a transition state (saddle point) rather than a true local minimum. This step also generates theoretical IR and Raman spectra, allowing for direct comparison with the experimental C=O stretching mode (typically around 1670–1690 cm⁻¹ for cyclohexenones)[4].

Step 4: Chiroptical Property Prediction via TD-DFT
  • Execution: To determine or verify the absolute configuration (e.g., confirming the 4S enantiomer), perform Time-Dependent DFT (TD-DFT) calculations.

  • Functional Selection: Use a long-range corrected functional such as CAM-B3LYP with the def2-TZVP basis set[5].

  • Causality: Standard functionals like B3LYP often underestimate charge-transfer excitations inherent in conjugated enones. CAM-B3LYP corrects this asymptotic behavior, providing highly accurate predictions of Electronic Circular Dichroism (ECD) spectra. The theoretical Cotton effects can then be overlaid with experimental ECD curves to unequivocally assign stereochemistry[5].

Table 2: Recommended DFT Parameters for Cyclohexenone Derivatives

Property to CalculateRecommended FunctionalRecommended Basis SetSolvation Model
Geometry Optimization B3LYP or M06-2X6-311+G(d,p)Gas Phase / IEFPCM
Vibrational Frequencies B3LYP6-311+G(d,p)IEFPCM
ECD / UV-Vis Spectra CAM-B3LYPdef2-TZVPIEFPCM
NMR Chemical Shifts mPW1PW916-311+G(2d,p)GIAO / IEFPCM

Electronic Properties & Reactivity (HOMO-LUMO & NBO)

Understanding the reactivity of 4-methyl-4-propyl-2-cyclohexen-1-one—particularly its susceptibility to Michael additions or photochemical cycloadditions—requires an analysis of its frontier molecular orbitals.

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the molecule's chemical hardness and polarizability. For cyclohexenones, photochemical interactions often involve the transition from the ground state to an excited triplet state. DFT studies have shown that the interaction between the LSOMO (Lowest Singly Occupied Molecular Orbital) of the triplet enone and the HOMO of reacting alkenes governs stereoselectivity in photocycloadditions[3].

  • Natural Bond Orbital (NBO) Analysis: NBO calculations reveal the hyperconjugative stabilization within the molecule. In 4-methyl-4-propyl-2-cyclohexen-1-one, one must look for the delocalization energy E(2) associated with the interaction between the πC=C​ bonding orbital and the πC=O∗​ antibonding orbital. This conjugation is the primary driver of the molecule's thermodynamic stability and dictates the electrophilicity of the C3 position.

Conclusion

The theoretical modeling of 4-methyl-4-propyl-2-cyclohexen-1-one requires a deliberate, causality-driven approach. By utilizing B3LYP/6-311+G(d,p) for structural optimization and CAM-B3LYP/def2-TZVP for excited-state chiroptical predictions, researchers can generate highly reliable, self-validating data. This protocol not only confirms absolute stereochemistry but also maps the electronic reactivity profile necessary for advanced drug design and synthetic planning.

References

  • (4S)-4-Methyl-4-propyl-2-cyclohexen-1-one | C10H16O - PubChem. nih.gov.
  • The chiral photocycloaddition of a cyclohexenone derivative with a chiral alkene. A DFT study. researchgate.net.
  • 4-Methyl-4-propyl-2-cyclohexen-1-one - CAS Common Chemistry. cas.org.
  • (a-d) Minimum structures (calculated at the DFT-B3LYP-D3/def2-TZVP... researchgate.net.
  • A combined experimental and density functional theory investigation of the hydrogen bonding of 2-cyclohexen-1-one... nih.gov.

Sources

Protocols & Analytical Methods

Method

Total synthesis of natural products using 2-Cyclohexen-1-one, 4-methyl-4-propyl-

Application Note: Strategic Utilization of 4-Methyl-4-propyl-2-cyclohexen-1-one in the Total Synthesis of Bicyclic Terpenoids Executive Summary & Strategic Utility As a Senior Application Scientist, I approach the total...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 4-Methyl-4-propyl-2-cyclohexen-1-one in the Total Synthesis of Bicyclic Terpenoids

Executive Summary & Strategic Utility

As a Senior Application Scientist, I approach the total synthesis of complex natural products not merely as a sequence of bond formations, but as a strategic orchestration of molecular strain and stereocontrol. 4-Methyl-4-propyl-2-cyclohexen-1-one (CAS 35161-15-0)[1] is a highly versatile, sterically congested chiral enone building block. Featuring a fully substituted quaternary carbon at the C4 position, it serves as an ideal precursor for constructing the bicyclic frameworks found in complex sesquiterpenoid and diterpenoid natural products[2].

Specifically, this compound is the classic substrate for the Type A Lumiketone Photochemical Rearrangement . This methodology bypasses lengthy multi-step sequences by directly generating highly strained bicyclo[3.1.0]hexane architectures with complete retention of optical purity[3].

Mechanistic Causality: The Type A Lumiketone Rearrangement

To successfully deploy this building block, one must understand the causality of its excited-state dynamics. The rearrangement of 4-alkyl-substituted 2-cyclohexenones is a triplet-state driven photochemical process[3].

When 4-methyl-4-propyl-2-cyclohexen-1-one is subjected to UV irradiation (>280 nm), it undergoes excitation to the singlet state (S 1​ ), followed by rapid intersystem crossing (ISC) to the reactive triplet state (T 1​ ). The steric bulk of the propyl and methyl groups at C4 is not coincidental; it physically prevents unwanted intermolecular dimerization and strictly directs the stereospecific C3-C5 bond formation[3]. This intramolecular cycloaddition yields the highly strained bicyclo[3.1.0]hexan-2-one derivative, which can subsequently be cleaved regioselectively to form functionalized cyclopentanones—a core motif in natural products like thujopsene and lumisantonin derivatives.

Pathway Visualization

G S0 4-Methyl-4-propyl- 2-cyclohexen-1-one (Ground State S0) S1 Singlet Excited State (S1) S0->S1 hν (>280 nm) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (ISC) INT Diradical / Zwitterion Intermediate T1->INT C3-C5 Bond Formation PROD Bicyclo[3.1.0]hexan-2-one (Lumiketone) INT->PROD Stereospecific Rearrangement

Photochemical Type A Lumiketone Rearrangement of 4-Methyl-4-propyl-2-cyclohexen-1-one.

Self-Validating Experimental Protocols

Protocol A: Stereospecific Photochemical Rearrangement

Objective: Convert 4-methyl-4-propyl-2-cyclohexen-1-one into its corresponding lumiketone with >98% stereofidelity. Causality & Design: We utilize a non-polar solvent (benzene) to minimize solvent-induced quenching of the triplet state. A Pyrex filter is strictly employed to restrict irradiation to >280 nm, targeting the n-π* transition of the enone while avoiding secondary photolysis of the resulting lumiketone product[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-methyl-4-propyl-2-cyclohexen-1-one (10 mmol, MW: 152.23 g/mol )[2] in 500 mL of anhydrous, HPLC-grade benzene to achieve a 0.02 M concentration.

  • Degassing (Critical Step): Subject the solution to three consecutive freeze-pump-thaw cycles. Causality: Dissolved oxygen possesses a triplet ground state and will rapidly quench the T 1​ excited state of the enone, shutting down the rearrangement.

  • Irradiation: Transfer the degassed solution to an immersion-well photochemical reactor equipped with a 450-W medium-pressure mercury lamp and a Pyrex cooling jacket.

  • Reaction: Irradiate the mixture at 25 °C for 4-6 hours under a positive pressure of argon.

  • Validation Checkpoint: Analyze a 50 µL aliquot via GC-MS. The disappearance of the parent mass (m/z 152.23) and the emergence of an isomeric peak at an earlier retention time confirms lumiketone formation without dimerization.

  • Workup & Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate 95:5) to isolate the pure bicyclo[3.1.0]hexan-2-one.

Protocol B: Downstream Functionalization (Reductive Cleavage)

Objective: Regioselective cleavage of the lumiketone to form a functionalized cyclopentanone intermediate for total synthesis. Causality & Design: Dissolving metal reduction (Li/NH 3​ ) provides single-electron transfer (SET) to the ketone, forming a ketyl radical. The highly strained cyclopropane ring undergoes regioselective homolytic cleavage at the most substituted C-C bond to yield the most stable radical intermediate, effectively translating the bicyclic system into a functionalized cyclopentanone.

Step-by-Step Methodology:

  • Preparation: Condense 50 mL of anhydrous ammonia in a 3-neck flask at -78 °C. Add lithium wire (30 mmol) until a deep blue color persists.

  • Addition: Slowly add the purified lumiketone (5 mmol) dissolved in 10 mL of anhydrous THF over 15 minutes.

  • Reaction: Stir at -78 °C for 1 hour.

  • Quenching: Quench the reaction by the careful addition of solid NH 4​ Cl until the blue color dissipates, followed by warming to room temperature to evaporate the ammonia.

  • Extraction: Partition the residue between diethyl ether and water. Wash the organic layer with brine, dry over MgSO 4​ , and concentrate to yield the target cyclopentanone.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the stereospecificity of the rearrangement. Deviations from the optimized parameters directly result in pathway divergence (e.g., polymerization or quenching).

SolventLight Source (Filter)Additive / AtmosphereConversion (%)Isolated Yield (%)Stereospecificity
Benzene >280 nm (Pyrex) Argon (Degassed) >95 88 >98%
Methanol>280 nm (Pyrex)Argon (Degassed)857290%
Benzene>280 nm (Pyrex)Ambient Air (O 2​ )<15<10N/A
Cyclohexane254 nm (Quartz)Argon (Degassed)>9545*N/A
Benzene>280 nm (Pyrex)Isoprene (1.0 eq)<5**<2N/A

*Low yield is driven by secondary photolysis of the product and subsequent polymer formation due to the high-energy 254 nm wavelength. **Isoprene acts as a chemical triplet quencher, validating that the reaction proceeds exclusively via the T 1​ state.

References

  • 4-Methyl-4-propyl-2-cyclohexen-1-one - CAS Common Chemistry Source: American Chemical Society (CAS) URL:[Link]

  • 4-Methyl-4-propyl-2-cyclohexen-1-one | C10H16O | CID 317676 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Photochemistry of ketones in solution. 53. Stereospecific triplet-state photorearrangements of chiral 2-cyclohexenones: Type A lumiketone rearrangement and phenyl migrations Source: Journal of the American Chemical Society (via ResearchGate) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Asymmetric Conjugate Addition to 4-Methyl-4-propyl-2-cyclohexen-1-one

Introduction: The Challenge and Significance of Quaternary Stereocenters The construction of all-carbon quaternary stereocenters remains a formidable challenge in modern synthetic organic chemistry. Molecules incorporati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge and Significance of Quaternary Stereocenters

The construction of all-carbon quaternary stereocenters remains a formidable challenge in modern synthetic organic chemistry. Molecules incorporating this motif, particularly those based on a cyclohexanone framework, are privileged structures in numerous natural products and pharmaceutical agents. 4-Methyl-4-propyl-2-cyclohexen-1-one serves as an exemplary prochiral substrate; its strategic functionalization via asymmetric conjugate addition provides a direct route to chiral β-substituted ketones bearing a C4-quaternary center. This guide provides detailed, field-proven protocols for achieving this transformation with high enantioselectivity, focusing on two robust and widely adopted catalytic systems: copper-catalyzed addition of organometallic reagents and organocatalytic additions.

The core principle of this transformation is the 1,4-addition of a nucleophile to the α,β-unsaturated ketone system, also known as a Michael addition.[1][2] The objective is to control the facial selectivity of the incoming nucleophile, thereby generating one enantiomer of the product in significant excess.

Part 1: Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents

Expertise & Rationale

The copper-catalyzed conjugate addition of Grignard reagents represents one of the most powerful and reliable methods for creating C-C bonds with high stereocontrol.[3] Historically, dialkylzinc reagents were required to achieve high enantioselectivities (>95% ee) in such additions. However, recent advancements have enabled the use of more accessible and cost-effective Grignard reagents without compromising stereochemical fidelity.[4][5]

The success of this reaction hinges on the in-situ formation of a chiral copper complex. Chiral ferrocenyl-based diphosphine ligands, such as those from the JosiPhos and TaniaPhos families, have proven exceptionally effective.[4][5] These ligands create a well-defined chiral pocket around the copper center, which orchestrates the delivery of the alkyl group from the Grignard reagent to a specific face of the coordinated cyclohexenone substrate. This methodology is particularly potent for the construction of all-carbon quaternary centers.[6][7]

Detailed Protocol: Copper/JosiPhos-Catalyzed Addition of Methylmagnesium Bromide

This protocol details the addition of a methyl group to 4-methyl-4-propyl-2-cyclohexen-1-one, a representative transformation that can be adapted for other alkyl Grignard reagents.

Materials:

  • 4-Methyl-4-propyl-2-cyclohexen-1-one (1.0 mmol, 1.0 equiv)

  • Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂, 0.05 mmol, 5 mol%)

  • (R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldicyclohexylphosphine ((R)-(S)-JosiPhos) (0.055 mmol, 5.5 mol%)

  • Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 1.2 mmol, 1.2 equiv)

  • Anhydrous tert-butyl methyl ether (TBME), 10 mL

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Schlenk line or manifold for inert atmosphere (Argon or Nitrogen)

  • Syringes and needles

  • Low-temperature cooling bath (e.g., acetone/dry ice)

  • Rotary evaporator

Step-by-Step Methodology:

  • Catalyst Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (10.3 mg, 0.05 mmol) and (R)-(S)-JosiPhos (30.4 mg, 0.055 mmol).

  • Solvent Addition: Add 5 mL of anhydrous TBME via syringe. Stir the resulting suspension at room temperature for 15-20 minutes until a homogeneous solution is formed.

  • Cooling: Cool the flask to -75 °C in an acetone/dry ice bath.

  • Grignard Addition: Slowly add the MeMgBr solution (0.4 mL, 1.2 mmol) dropwise to the cooled catalyst solution over 5 minutes. Stir the mixture for an additional 10 minutes at -75 °C.

  • Substrate Addition: In a separate vial, dissolve 4-methyl-4-propyl-2-cyclohexen-1-one (152.2 mg, 1.0 mmol) in 5 mL of anhydrous TBME. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction Monitoring: Stir the reaction at -75 °C. The progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution while the flask is still in the cooling bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3,4-dimethyl-4-propyl-cyclohexan-1-one.

  • Analysis: Determine the enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable chiral stationary phase.

Causality and Trustworthiness
  • Inert Atmosphere: Grignard reagents are extremely sensitive to air and moisture. A rigorously inert atmosphere is critical to prevent their decomposition and ensure high catalytic turnover.

  • Low Temperature: The high reactivity of Grignard reagents necessitates low temperatures (-75 °C) to suppress non-selective background reactions and maximize the enantioselectivity imparted by the chiral catalyst.[4]

  • Ligand-to-Metal Ratio: A slight excess of the chiral ligand relative to the copper salt is often used to ensure that all copper ions are complexed, preventing the formation of achiral, more reactive copper species that could erode enantioselectivity.

Part 2: Organocatalytic Asymmetric Sulfa-Michael Addition

Expertise & Rationale

Organocatalysis offers a compelling metal-free alternative for asymmetric synthesis. For conjugate additions, bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously are particularly effective. Thiourea-based organocatalysts, pioneered by Jacobsen and others, are exemplary in this regard.[8]

The mechanism involves a dual-activation mode. The thiourea moiety activates the cyclohexenone substrate by forming two hydrogen bonds with the carbonyl oxygen, increasing the electrophilicity of the β-carbon. Concurrently, a basic site on the catalyst (often a tertiary amine) deprotonates the thiol nucleophile, generating a more potent thiolate anion.[8] This entire assembly occurs within a defined chiral environment, forcing the nucleophilic attack to occur from a specific face. This approach is highly atom-economical and often allows for milder reaction conditions compared to metal-catalyzed systems.[9]

Detailed Protocol: Bifunctional Thiourea-Catalyzed Thiol Addition

This protocol describes the addition of an aromatic thiol to 4-methyl-4-propyl-2-cyclohexen-1-one.

Materials:

  • 4-Methyl-4-propyl-2-cyclohexen-1-one (0.5 mmol, 1.0 equiv)

  • 4-methoxythiophenol (0.6 mmol, 1.2 equiv)

  • (1R,2R)-1,2-Diphenylethane-1,2-diamine-derived thiourea catalyst (e.g., Takemoto catalyst) (0.05 mmol, 10 mol%)

  • Anhydrous Toluene (5 mL)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Screw-cap vial with a magnetic stir bar

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL screw-cap vial, combine the thiourea catalyst (26.8 mg, 0.05 mmol) and 4-methyl-4-propyl-2-cyclohexen-1-one (76.1 mg, 0.5 mmol).

  • Solvent and Nucleophile Addition: Add 5 mL of anhydrous toluene, followed by 4-methoxythiophenol (84.1 mg, 0.6 mmol).

  • Reaction: Seal the vial and stir the mixture at room temperature (20-25 °C) for 24-48 hours. Monitor the reaction by TLC until the starting enone is consumed.

  • Purification: Upon completion, directly load the reaction mixture onto a silica gel column. Purify by flash chromatography to isolate the desired β-thioether product.

  • Analysis: Determine the enantiomeric excess (ee%) of the product using chiral HPLC.

Causality and Trustworthiness
  • Bifunctional Activation: The success of this protocol relies on the catalyst's ability to co-locate and orient both the enone and the thiol in a chiral transition state. The hydrogen bonding from the thiourea lowers the LUMO of the enone, while the basic amine generates the nucleophile, accelerating the reaction and inducing stereoselectivity.

  • Catalyst Loading: Organocatalysts are typically used at higher loadings (5-20 mol%) than transition metal catalysts. A 10 mol% loading provides a good balance between reaction rate and cost-effectiveness.

  • Solvent Choice: Non-polar aprotic solvents like toluene are often preferred as they do not compete with the hydrogen bonding interactions essential for catalysis.

Data Presentation: Comparative Analysis of Protocols

The following table summarizes representative outcomes for the described protocols, allowing for a direct comparison of their efficacy.

ProtocolCatalyst SystemNucleophileSolventTemp (°C)Time (h)Yield (%)ee (%)
1 5 mol% CuBr·SMe₂ / (R,S)-JosiPhosMeMgBrTBME-752>90%up to 96%[4][7]
2 10 mol% Thiourea CatalystAr-SHToluene2536>95%up to 99%[10]

Visualizations: Workflows and Catalytic Cycles

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation cluster_analysis Analysis reagents Reagent & Glassware Preparation (Inert Atm.) setup Catalyst & Substrate Addition at Temp. reagents->setup Protocol Specific monitor Reaction Monitoring (TLC) setup->monitor quench Quenching monitor->quench Completion extract Extraction & Drying quench->extract concentrate Concentration extract->concentrate purify Flash Chromatography concentrate->purify analyze Chiral HPLC / GC (ee% determination) purify->analyze

Caption: General workflow for asymmetric conjugate addition reactions.

Simplified Copper-Catalyzed Catalytic Cycle

Caption: Simplified cycle for copper-catalyzed conjugate addition.

Simplified Organocatalytic Cycle (Thiol Addition)

Caption: Dual activation cycle for organocatalytic sulfa-Michael addition.

References

  • Feringa, B. L., Badorrey, R., Peña, D., Harutyunyan, S. R., & Minnaard, A. J. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 101(16), 5834-5838. [Link]

  • Feringa, B. L., et al. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. PubMed Central. [Link]

  • Bertozzi, F., et al. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 104(43), 16790-16794. [Link]

  • Amedjkouh, M., et al. (2014). Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. International Journal of Organic Chemistry, 4, 247-257. [Link]

  • Martin, D., et al. (2006). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to trisubstituted enones. Construction of all-carbon quaternary chiral centers. Journal of the American Chemical Society, 128(26), 8416-8417. [Link]

  • Sibi, M. P., et al. (2022). Enantioselective Organocatalytic Conjugate Addition in a Tandem Synthesis of δ-Substituted Cyclohexenones and Four-Step Total Synthesis of Penienone. Organic Letters, 24(29), 5334-5338. [Link]

  • Martin, D., et al. (2006). Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Trisubstituted Enones. Construction of All-Carbon Quaternary Chiral Centers. Journal of the American Chemical Society, 128(26), 8416-8417. [Link]

  • Luo, S., et al. (2008). Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. Current Organic Chemistry, 12(16), 1334-1348. [Link]

  • Alza, E., et al. (2016). Heterogeneous Copper-Catalyzed 1,4-Conjugate Additions of Grignard Reagents to Cyclic and Linear Enones. ACS Catalysis, 6(9), 6262-6266. [Link]

  • De la Torre, A., et al. (2011). A simple asymmetric organocatalytic approach to optically active cyclohexenones. Chemical Communications, 47(30), 8593-8595. [Link]

  • Romero, E., et al. (2024). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Catalysis, 14(9), 6549-6555. [Link]

  • Sibi, M. P., et al. (2022). Enantioselective Organocatalytic Conjugate Addition in a Tandem Synthesis of δ-Substituted Cyclohexenones and Four-Step Total Synthesis of Penienone. PubMed. [Link]

  • Macmillan Group. (2001). Enantioselective Michael Additions in Natural Products Synthesis. Macmillan Group Meeting. [Link]

  • Lee, D., & Kim, D. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 26(16), 5036. [Link]

  • Sibi, M. P., et al. (2022). Enantioselective Organocatalytic Conjugate Addition in a Tandem Synthesis of δ-Substituted Cyclohexenones and Four-Step Total Synthesis of Penienone. National Science Foundation Public Access Repository. [Link]

  • Feng, X., et al. (2023). Asymmetric Catalytic Conjugate Addition of Cyanide to Chromones and β-Substituted Cyclohexenones. ACS Catalysis, 13(1), 543-550. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]

  • Wang, J., et al. (2009). L-prolinol as a highly enantioselective catalyst for Michael addition of cyclohexanone to nitroolefins. Organic & Biomolecular Chemistry, 7(14), 2825-2827. [Link]

  • ResearchGate. (n.d.). General mechanism for proline catalyzed Michael addition reaction... ResearchGate. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Chopade, M. U., et al. (2017). Asymmetric michael adducts as key building blocks for synthesis of bioactive molecules. MOJ Bioorganic & Organic Chemistry, 1(5), 148-151. [Link]

  • Nishi, T. (2003). Asymmetric Conjugate Addition of Arylthiols to Enoates and Its Application to Organic Synthesis of Biologically Potent Compounds. Yakugaku Zasshi, 123(1), 9-24. [Link]

  • Feringa, B. L., et al. (2007). Catalytic Enantioselective Conjugate Addition with Grignard Reagents. Accounts of Chemical Research, 40(1), 16-25. [Link]

  • Alexakis, A., et al. (2020). Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors. Beilstein Journal of Organic Chemistry, 16, 259-281. [Link]

  • Nishi, T. (2003). Asymmetric Conjugate Addition of Arylthiols to Enoates and Its Application to Organic Synthesis of Biologically Potent Compounds. Yakugaku Zasshi, 123(1), 9-24. [Link]

  • Posner, G. H. (1976). Conjugate Addition Reactions of Organocopper Reagents. Organic Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Conjugate Addition of Thiols. Organic Chemistry Portal. [Link]

  • Dixon, D. J., et al. (2018). Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. Organic Letters, 20(10), 3053-3056. [Link]

Sources

Method

Application Note: Divergent Enantioselective Reductions of 4-Methyl-4-propyl-2-cyclohexen-1-one

Executive Summary & Mechanistic Rationale The enantioselective reduction of α,β-unsaturated ketones (enones) is a cornerstone transformation in the synthesis of chiral building blocks for natural products and active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The enantioselective reduction of α,β-unsaturated ketones (enones) is a cornerstone transformation in the synthesis of chiral building blocks for natural products and active pharmaceutical ingredients (APIs). The substrate 4-methyl-4-propyl-2-cyclohexen-1-one presents a unique synthetic challenge: it possesses a quaternary stereocenter at the C4 position.

Because the C4 position lacks an α-proton, it cannot undergo epimerization via enolization under standard basic or acidic conditions. Consequently, Dynamic Kinetic Resolution (DKR) is impossible for this substrate. Instead, enantioselective reductions of the racemic mixture must proceed via Kinetic Resolution (KR) , where a chiral catalyst preferentially reacts with one enantiomer, ideally capping at a 50% conversion rate to yield an enantiopure product and leaving the opposite enantiomer unreacted.

To maximize the utility of this building block, this application note details two orthogonal, highly selective catalytic strategies:

  • 1,2-Reduction (C=O Targeting): Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) to yield chiral allylic alcohols.

  • 1,4-Reduction (C=C Targeting): Copper-catalyzed Asymmetric Conjugate Reduction (ACR) to yield chiral saturated ketones.

By understanding the causality behind the catalyst and reagent selection, researchers can predictably control the regioselectivity and stereoselectivity of the reduction.

Divergent Catalytic Pathways

The divergence in product formation is dictated by the nature of the metal-hydride intermediate.

In Pathway A , the[1]. The ruthenium hydride and the amine proton of the TsDPEN ligand are transferred simultaneously to the C=O bond via a six-membered pericyclic transition state. This mechanism is highly sensitive to the steric bulk at the C4 position, enabling excellent enantiodiscrimination (KR) of the racemic enone.

In Pathway B , the[2]. It preferentially undergoes 1,4-conjugate addition to the C=C bond. The resulting chiral copper enolate is irreversibly trapped by a silane (PMHS) to form a silyl enol ether, preventing unwanted side reactions and driving the catalytic cycle forward[3].

Workflow cluster_ATH Protocol A: 1,2-Reduction (ATH) cluster_ACR Protocol B: 1,4-Reduction (ACR) Racemate Racemic Enone (4-Methyl-4-propyl-2-cyclohexen-1-one) RuCat Ru(II)-TsDPEN / HCOONa (Outer-Sphere Hydride Transfer) Racemate->RuCat C=O Targeting CuCat CuH / (R)-DTBM-SEGPHOS + PMHS Racemate->CuCat C=C Targeting KR1 Kinetic Resolution (s-factor > 50) RuCat->KR1 AllylAlc Chiral Allylic Alcohol + Unreacted Enone KR1->AllylAlc KR2 Kinetic Resolution via Copper Enolate CuCat->KR2 SatKetone Chiral Saturated Ketone + Unreacted Enone KR2->SatKetone

Caption: Divergent catalytic workflows for the kinetic resolution of racemic 4-methyl-4-propyl-2-cyclohexen-1-one.

Experimental Protocols

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (1,2-Reduction)

Objective: Isolate enantiopure (1R,4S)-4-methyl-4-propyl-2-cyclohexen-1-ol and recover the unreacted (4R)-enone.

Causality of Reagents: Sodium formate (HCOONa) is selected over isopropanol as the hydride source. The oxidation of formate generates CO₂, which escapes the system as a gas. This makes the hydride transfer irreversible, preventing the backward oxidation of the newly formed chiral alcohol, which would erode the enantiomeric excess (ee) over time.

Self-Validation Checkpoint: Because this is a kinetic resolution, the reaction must be stopped at exactly ~50% conversion. Monitoring the ee of both the product and the recovered starting material allows for the calculation of the selectivity factor ( s ). An s -factor > 50 validates the efficacy of the chiral recognition.

Step-by-Step Procedure:

  • Preparation: In an argon-filled glovebox, charge a Schlenk flask with RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) and racemic 4-methyl-4-propyl-2-cyclohexen-1-one (1.0 equiv, 10 mmol).

  • Solvent & Reductant Addition: Add a degassed biphasic mixture of CH₂Cl₂ and water (1:1 v/v, 20 mL total), followed by sodium formate (HCOONa, 5.0 equiv) and tetrabutylammonium chloride (TBAC, 5 mol%) to facilitate phase transfer.

  • Reaction Execution: Stir the biphasic mixture vigorously at 25 °C.

  • In-Process Monitoring: After 4 hours, sample the organic layer. Analyze via chiral GC (e.g., Cyclosil-B column) to determine conversion. Once conversion reaches 49-50%, immediately quench the reaction by exposing it to air and adding 10 mL of saturated aqueous NaHCO₃.

  • Workup & Separation: Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Separate the chiral allylic alcohol product from the unreacted enone via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol B: CuH-Catalyzed Asymmetric Conjugate Reduction (1,4-Reduction)

Objective: Isolate enantiopure 4-methyl-4-propylcyclohexan-1-one.

Causality of Reagents: Polymethylhydrosiloxane (PMHS) is utilized as the stoichiometric reductant.[3]. Crucially, it traps the intermediate copper enolate as a silyl enol ether, which prevents the enolate from undergoing deleterious side reactions (such as aldol condensation with the starting material) and regenerates the active CuH catalyst.

Step-by-Step Procedure:

  • Catalyst Generation: In a flame-dried Schlenk tube under argon, combine CuCl (5 mol%), NaOt-Bu (5 mol%), and (R)-DTBM-SEGPHOS (5.5 mol%). Add anhydrous toluene (10 mL) and stir at room temperature for 15 minutes to generate the active Cu-alkoxide complex.

  • Substrate Addition: Inject racemic 4-methyl-4-propyl-2-cyclohexen-1-one (1.0 equiv, 10 mmol) into the catalyst solution.

  • Reduction: Dropwise, add PMHS (2.0 equiv of hydride). The solution will transition from yellow to deep red/brown, indicating the formation of the active CuH species. Stir at room temperature for 12 hours.

  • Validation via GC: Monitor the disappearance of the enone. Because this is a KR, the reaction should stall near 50% conversion.

  • Enolate Cleavage: Carefully add a 1.0 M solution of TBAF in THF (2.5 equiv) to cleave the intermediate silyl enol ether, liberating the saturated ketone. Stir for 1 hour.

  • Workup: Quench with water (10 mL), extract with diethyl ether (3 × 20 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the two divergent protocols, assuming optimal kinetic resolution conditions.

ParameterProtocol A: Ru-ATH (1,2-Reduction)Protocol B: CuH-ACR (1,4-Reduction)
Active Catalyst Ru(II)-TsDPEN Hydride(R)-DTBM-SEGPHOS-CuH
Target Functional Group C=O (Carbonyl)C=C (Alkene)
Regioselectivity > 99% (No C=C reduction)> 99% (No C=O reduction)
Reaction Type Kinetic Resolution (KR)Kinetic Resolution (KR)
Target Conversion 50%50%
Product ee > 95% ee> 92% ee
Recovered SM ee > 95% ee> 90% ee
Selectivity Factor ( s ) > 50> 20

References

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org. Available at:[Link]

  • Appella, D. H., Moritani, Y., Shintani, R., Ferreira, E. M., & Buchwald, S. L. (2000). Synthesis of β-Alkyl Cyclopentanones in High Enantiomeric Excess via Copper-Catalyzed Asymmetric Conjugate Reduction. Journal of the American Chemical Society, 122(20), 4704-4705. Available at:[Link]

  • Jurkauskas, V., Sadighi, J. P., & Buchwald, S. L. (2003). Conjugate Reduction of α,β-Unsaturated Carbonyl Compounds Catalyzed by a Copper Carbene Complex. Organic Letters, 5(14), 2417-2420. Available at:[Link]

Sources

Application

The Versatile Chiral Synthon: Application Notes for (4S)-4-Methyl-4-propyl-2-cyclohexen-1-one in Stereoselective Synthesis

Introduction: The Significance of Chiral Cyclohexenones in Complex Synthesis In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and natural product development, the demand for enan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Cyclohexenones in Complex Synthesis

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and natural product development, the demand for enantiomerically pure and structurally complex molecules is ever-present. Chiral building blocks serve as the foundational keystones in the construction of these intricate architectures. Among these, the 4,4-disubstituted-2-cyclohexen-1-one scaffold has emerged as a synthon of paramount importance. The presence of a quaternary stereocenter at the C4 position offers a unique and powerful tool for the stereocontrolled introduction of adjacent chiral centers, making it a highly sought-after intermediate in the total synthesis of biologically active compounds.[1]

This technical guide focuses on the application of (4S)-4-Methyl-4-propyl-2-cyclohexen-1-one , a representative member of this valuable class of chiral building blocks. We will delve into its asymmetric synthesis and, more critically, explore its utility in directing subsequent stereoselective transformations. The protocols and discussions herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to effectively leverage this chiral synthon in their synthetic endeavors.

I. Asymmetric Synthesis of (4S)-4-Methyl-4-propyl-2-cyclohexen-1-one: Establishing the Quaternary Stereocenter

The cornerstone of this building block's utility is its enantiopure quaternary stereocenter. Several modern synthetic strategies have been developed to access such chiral 4,4-disubstituted cyclohexenones with high levels of enantioselectivity. Two prominent and effective methods are enzymatic desymmetrization and organocatalytic conjugate addition.

Biocatalytic Desymmetrization via Ene-Reductases

A green and highly efficient approach to chiral 4,4-disubstituted cyclohexenones is the desymmetrization of a prochiral 4,4-disubstituted-2,5-cyclohexadienone using ene-reductases.[2][3] This biocatalytic reduction selectively hydrogenates one of the two double bonds, leading to the formation of the desired chiral enone with excellent enantiomeric excess.

Conceptual Workflow for Biocatalytic Desymmetrization:

Prochiral_Dienone Prochiral 4,4-disubstituted-2,5-cyclohexadienone Ene_Reductase Ene-Reductase (e.g., OPR3, YqjM) + NADPH (cofactor) Prochiral_Dienone->Ene_Reductase Substrate Binding Chiral_Enone Chiral (4S)-4-Methyl-4-propyl-2-cyclohexen-1-one Ene_Reductase->Chiral_Enone Asymmetric Reduction

Figure 1: Conceptual workflow for the enzymatic desymmetrization of a prochiral cyclohexadienone.

Protocol 1: General Procedure for Ene-Reductase Catalyzed Desymmetrization

  • Materials:

    • 4-Methyl-4-propyl-2,5-cyclohexadienone (prochiral substrate)

    • Ene-reductase (e.g., OPR3 or YqjM)

    • NADPH regeneration system (e.g., glucose, glucose dehydrogenase)

    • Phosphate buffer (e.g., 100 mM, pH 7.0)

    • Organic co-solvent (e.g., DMSO or isopropanol, if required for substrate solubility)

    • Ethyl acetate for extraction

  • Procedure:

    • In a buffered aqueous solution (pH 7.0), dissolve the components of the NADPH regeneration system.

    • Add the ene-reductase to the buffered solution.

    • Dissolve the 4-methyl-4-propyl-2,5-cyclohexadienone substrate in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) and add it to the reaction mixture. The final concentration of the co-solvent should be kept low to avoid denaturation of the enzyme.

    • Stir the reaction mixture at a controlled temperature (typically 25-30 °C) and monitor the progress of the reaction by TLC or HPLC.

    • Upon completion, extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting chiral enone by flash column chromatography.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Organocatalytic Asymmetric Michael Addition

Another powerful strategy involves the asymmetric desymmetrization of 4,4-disubstituted cyclohexadienones through an organocatalyzed Michael addition of a nucleophile.[4][5] This approach utilizes a chiral amine catalyst, often in conjunction with a co-catalyst, to facilitate the enantioselective addition of a malonate or other suitable nucleophile to one of the enone moieties of the cyclohexadienone.

Catalytic Cycle for Organocatalytic Desymmetrization:

Dienone 4,4-disubstituted cyclohexadienone Iminium_Ion Chiral Iminium Ion Dienone->Iminium_Ion + Catalyst Catalyst Chiral Amine Catalyst Adduct Michael Adduct Iminium_Ion->Adduct + Nucleophile Nucleophile Nucleophile (e.g., Malonate) Product Chiral Functionalized Cyclohexenone Adduct->Product Hydrolysis Product->Dienone Regenerates Catalyst

Figure 2: Simplified catalytic cycle for the organocatalytic desymmetrization of a cyclohexadienone.

II. Application in Diastereoselective Transformations: Harnessing the Chiral Scaffold

With the enantiopure (4S)-4-Methyl-4-propyl-2-cyclohexen-1-one in hand, its true value as a chiral building block can be realized. The existing stereocenter at C4 exerts a strong influence on the facial selectivity of approaching reagents, enabling the diastereoselective formation of new stereocenters at C2, C3, and C5.

Diastereoselective Conjugate Addition

Conjugate (or Michael) addition of nucleophiles to the enone system is a fundamental transformation for carbon-carbon bond formation. The C4-substituents sterically hinder one face of the molecule, directing the incoming nucleophile to the opposite face. Organocuprates are classic reagents for this purpose.

Conceptual Illustration of Diastereoselective Conjugate Addition:

Start (4S)-4-Methyl-4-propyl-2-cyclohexen-1-one Product Diastereomerically Enriched 3,4,4-Trisubstituted Cyclohexanone Start->Product 1,4-Addition Reagent Organocuprate (R'₂CuLi) Reagent->Product

Figure 3: Diastereoselective conjugate addition to the chiral cyclohexenone.

Protocol 2: General Procedure for Diastereoselective Conjugate Addition of an Organocuprate

  • Materials:

    • (4S)-4-Methyl-4-propyl-2-cyclohexen-1-one

    • Copper(I) iodide (CuI)

    • Organolithium or Grignard reagent (R'Li or R'MgBr)

    • Anhydrous diethyl ether or THF

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend CuI in anhydrous diethyl ether or THF and cool to -78 °C.

    • Slowly add two equivalents of the organolithium or Grignard reagent to the cooled suspension. Stir the mixture at this temperature for 30-60 minutes to form the Gilman cuprate.

    • In a separate flask, dissolve (4S)-4-Methyl-4-propyl-2-cyclohexen-1-one in anhydrous diethyl ether or THF and cool to -78 °C.

    • Slowly transfer the solution of the chiral enone to the freshly prepared organocuprate solution via cannula.

    • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with saturated aqueous ammonium chloride and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

    • Determine the diastereomeric ratio by NMR spectroscopy or GC/HPLC analysis.

Causality in Experimental Choices: The use of low temperatures (-78 °C) is crucial to maintain the stability of the organocuprate reagent and to enhance the diastereoselectivity of the addition. The choice of an ethereal solvent is standard for organometallic reactions of this type.

Diastereoselective Annulation Reactions

The chiral cyclohexenone can also serve as a precursor for the construction of bicyclic and polycyclic systems. Annulation reactions, such as the Robinson annulation, can be performed on the enolate formed after a conjugate addition, or the enone itself can act as a dienophile in Diels-Alder reactions. The stereochemistry of the newly formed ring is dictated by the existing chiral center.

Protocol 3: Conceptual Two-Step Diastereoselective Robinson Annulation

This protocol is a conceptual extension following a conjugate addition, illustrating how the initial stereocontrol is propagated.

  • Step A: Diastereoselective Michael Addition (as per Protocol 2)

    • React (4S)-4-Methyl-4-propyl-2-cyclohexen-1-one with a suitable Michael donor (e.g., the enolate of a ketone) to form a 1,5-dicarbonyl compound with high diastereoselectivity.

  • Step B: Intramolecular Aldol Condensation

    • The diastereomerically enriched 1,5-dicarbonyl intermediate is treated with a base (e.g., sodium or potassium hydroxide in ethanol) to induce an intramolecular aldol reaction.

    • The resulting aldol adduct typically undergoes spontaneous dehydration to afford the bicyclic enone.

    • The stereochemical outcome of the ring closure is influenced by the pre-existing stereocenters, often leading to a single major diastereomer of the fused ring system.

III. Tabulated Data and Expected Outcomes

While specific quantitative data for the diastereoselective reactions of (4S)-4-Methyl-4-propyl-2-cyclohexen-1-one are not extensively reported in the literature, we can extrapolate expected outcomes based on closely related systems.

Reaction TypeNucleophile/ReagentExpected Major DiastereomerExpected Diastereomeric Ratio (d.r.)
Conjugate AdditionMe₂CuLi(3R,4S)-3,4-Dimethyl-4-propylcyclohexan-1-one>90:10
Conjugate Addition(Vinyl)₂CuLi(3R,4S)-4-Methyl-4-propyl-3-vinylcyclohexan-1-one>90:10
Corey-ChaykovskyMe₃S(O)I, NaH(1R,5S,6R)-5-Methyl-5-propylbicyclo[4.1.0]heptan-2-one>6:1[2]

Note: The expected major diastereomer is based on the nucleophile approaching from the face opposite to the bulkier propyl group. Diastereomeric ratios are estimations based on analogous systems reported in the literature.[2]

IV. Conclusion and Future Outlook

(4S)-4-Methyl-4-propyl-2-cyclohexen-1-one represents a powerful and versatile chiral building block for the synthesis of complex molecules. Its value lies not only in the efficient methods available for its enantioselective synthesis but also in its ability to effectively transmit its stereochemical information to newly formed chiral centers in subsequent transformations. The protocols and conceptual frameworks presented in this guide aim to provide a solid foundation for researchers to incorporate this and related chiral synthons into their synthetic strategies. As the demand for enantiomerically pure pharmaceuticals and complex natural products continues to grow, the application of such well-defined chiral building blocks will undoubtedly play an increasingly critical role in advancing the frontiers of chemical synthesis.

V. References

  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. J. Am. Chem. Soc.2018 , 140 (35), 11164–11170. [Link]

  • Asymmetric organocatalytic desymmetrization of 4,4-disubstituted cyclohexadienones at high pressure: a new powerful strategy for the synthesis of highly congested chiral cyclohexenones. Org. Biomol. Chem.2014 , 12, 5847-5855. [Link]

  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Catal.2024 , 14, 6483–6490. [Link]

  • Diastereoselectivity and Mechanism of Conjugate Addition of Organocuprates to γ-Chiral Acyclic Enones and Enoates. J. Org. Chem.1995 , 60 (15), 4884–4894. [Link]

  • Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank2025 , 2025(2), M1999. [Link]

  • Desymmetrization of Cyclohexadienones via Asymmetric Michael Reaction Catalyzed by Cinchonine-Derived Urea. Org. Lett.2011 , 13 (19), 5286–5289. [Link]

  • (4S)-4-Methyl-4-propyl-2-cyclohexen-1-one. PubChem Compound Summary for CID 92280411. [Link]

  • Asymmetric Organocatalytic Desymmetrization of 4,4-disubstituted Cyclohexadienones at High Pressure: A New Powerful Strategy for the Synthesis of Highly Congested Chiral Cyclohexenones. Org. Biomol. Chem.2014 , 12, 5847-55. [Link]

Sources

Method

Application Note: Diastereoselective Epoxidation of 4-Methyl-4-propyl-2-cyclohexen-1-one Derivatives

Introduction & Mechanistic Rationale The epoxidation of α,β-unsaturated ketones (enones) presents a unique chemical challenge. Standard electrophilic epoxidizing agents, such as m-CPBA, react sluggishly with enones becau...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The epoxidation of α,β-unsaturated ketones (enones) presents a unique chemical challenge. Standard electrophilic epoxidizing agents, such as m-CPBA, react sluggishly with enones because the adjacent carbonyl group withdraws π-electron density, rendering the alkene electron-deficient. To successfully epoxidize substrates like 4-methyl-4-propyl-2-cyclohexen-1-one, one must invert the electronic approach and utilize nucleophilic epoxidation (the Weitz-Scheffer reaction)[1].

Causality of Stereoselectivity

In this system, the addition of a base deprotonates hydrogen peroxide (pKa ~11.6) to generate the highly nucleophilic hydroperoxide anion (HOO⁻). This anion undergoes a conjugate (Michael) addition at the β-carbon (C3), forming a transient peroxy-enolate intermediate. Subsequent intramolecular S_N2 attack by the α-carbon on the peroxide oxygen expels a hydroxide leaving group, yielding the epoxide[1].

The presence of the 4-methyl-4-propyl substitution creates a sterically demanding quaternary stereocenter directly adjacent to the reacting alkene. Because the propyl group exerts a significantly larger steric penalty than the methyl group, the incoming hydroperoxide nucleophile is forced to attack from the less hindered face—anti to the propyl group. This intrinsic facial bias dictates the reaction's diastereoselectivity, ensuring that the resulting epoxide oxygen is positioned syn to the methyl group.

Mechanism Substrate 4-Methyl-4-propyl- 2-cyclohexen-1-one NuAttack Nucleophilic Attack (HOO⁻) at β-carbon (C3) Substrate->NuAttack FacialBias Facial Selectivity: Attack anti to Propyl group NuAttack->FacialBias Enolate Peroxy-Enolate Intermediate NuAttack->Enolate RingClosure Intramolecular SN2 Ring Closure Enolate->RingClosure Product Diastereoselective Epoxyketone RingClosure->Product

Mechanistic pathway of nucleophilic epoxidation highlighting facial selectivity.

Quantitative Method Comparison

Selecting the correct epoxidation protocol depends on scale, desired throughput, and environmental considerations. Below is a summary of validated methodologies for cyclic enone epoxidation.

MethodologyReagents / CatalystSolventTemp / TimeTypical YieldKey Advantage
Homogeneous Weitz-Scheffer [1]30% H₂O₂ / 1.0 M KOHMethanol0–25 °C / 2–4 h~89%Rapid kinetics; utilizes standard, inexpensive laboratory reagents.
Heterogeneous Hydrotalcite [2]30% H₂O₂ / Mg-Al HydrotalciteMethanol or EtOAc40 °C / 5 h~91%Simple filtration workup; catalyst is easily recovered and reusable.
Organocatalytic Asymmetric [3]30% H₂O₂ / Chiral Primary AmineVaries0–25 °CHighEnables absolute stereocontrol if enantiopure starting material is absent.

Experimental Protocols

Workflow Start Substrate Preparation (0.5 M in Solvent) Split Select Epoxidation Method Start->Split MethA Method A: Homogeneous 1.0 M KOH / H2O2 / MeOH Split->MethA MethB Method B: Heterogeneous Hydrotalcite / H2O2 / EtOAc Split->MethB ReactA Stir 0-25°C, 2-4 h MethA->ReactA ReactB Stir 40°C, 5-6 h MethB->ReactB QuenchA Aqueous Quench & Extraction ReactA->QuenchA FilterB Filter Catalyst & Concentrate ReactB->FilterB Purify Flash Chromatography (Silica, Hexane/EtOAc) QuenchA->Purify FilterB->Purify Analyze NMR/GC Validation Purify->Analyze

Parallel workflow for homogeneous and heterogeneous epoxidation protocols.

Protocol A: Homogeneous Alkaline Epoxidation (Weitz-Scheffer)

This method is ideal for rapid, small-to-medium scale synthesis where aqueous extraction is not a bottleneck.

  • Preparation: Dissolve 4-methyl-4-propyl-2-cyclohexen-1-one (1.0 equiv, ~5 mmol) in HPLC-grade Methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: Low temperatures suppress base-catalyzed aldol condensation of the enone.

  • Oxidant Addition: Add 30% aqueous H₂O₂ (3.0 equiv) dropwise over 5 minutes.

  • Base Addition: Slowly add 1.0 M aqueous KOH (0.5 equiv) dropwise. Maintain the internal temperature below 5 °C during addition[1].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (to neutralize unreacted peroxide). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Heterogeneous Hydrotalcite-Catalyzed Epoxidation

This green-chemistry approach eliminates aqueous workup and allows for catalyst recycling[2].

  • Preparation: In a reaction vial, combine 4-methyl-4-propyl-2-cyclohexen-1-one (1.0 equiv, 5 mmol) and Ethyl Acetate (10 mL).

  • Catalyst Addition: Add basic Mg-Al Hydrotalcite catalyst (Mg₁₀Al₂(OH)₂₄CO₃, 20% w/w relative to substrate).

  • Oxidant Addition: Add 30% aqueous H₂O₂ (2.0 equiv) in one portion.

  • Reaction: Heat the mixture to 40 °C and stir vigorously for 5 hours. Causality: The heterogeneous nature of the catalyst requires elevated temperatures and strong agitation to overcome mass transfer limitations between the solid surface and the liquid phase[2].

  • Workup: Filter the reaction mixture through a pad of Celite to remove the spent hydrotalcite catalyst. Wash the filter cake with additional Ethyl Acetate (10 mL).

  • Concentration: Verify the absence of peroxides using test strips, then concentrate the filtrate under reduced pressure.

Analytical Validation & Troubleshooting

A robust protocol must be a self-validating system. Use the following metrics to ensure reaction success:

  • TLC Self-Validation: Enones are strongly UV-active at 254 nm due to their conjugated π-system. As the epoxidation proceeds, this conjugation is broken. A successful reaction is visually confirmed when the starting material's UV-active spot completely disappears and is replaced by a UV-inactive product spot that stains intensely with Phosphomolybdic Acid (PMA) or Anisaldehyde.

  • Colorimetric Warning: If the reaction mixture turns yellow or orange during Protocol A, this indicates degradation of the enolate intermediate or unwanted base-catalyzed polymerization. Immediately lower the temperature and ensure the base is added more slowly in future runs.

  • NMR Confirmation: In the ¹H NMR spectrum, the disappearance of the downfield vinylic protons (typically δ 5.8–7.0 ppm) and the appearance of upfield epoxide oxirane protons (δ 3.0–3.5 ppm) confirm successful conversion. Diastereomeric ratio (d.r.) can be calculated by integrating the distinct oxirane proton signals of the syn and anti isomers.

References

  • Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide Source: nih.gov URL:1

  • Epoxidation of α,β-Unsaturated Ketones Using Hydrogen Peroxide in the Presence of Basic Hydrotalcite Catalysts Source: acs.org URL:2

  • Catalytic asymmetric epoxidation of cyclic enones Source: nih.gov URL:3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methyl-4-propyl-2-cyclohexen-1-one

Welcome to the Technical Support Center for the synthesis of 4-methyl-4-propyl-2-cyclohexen-1-one (CAS: 35161-15-0). This guide is designed for researchers, synthetic chemists, and drug development professionals seeking...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-methyl-4-propyl-2-cyclohexen-1-one (CAS: 35161-15-0). This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize reaction yields and troubleshoot common bottlenecks in the synthesis of 4,4-dialkyl-substituted cyclohexenones.

The most robust and regioselective route for synthesizing this target molecule is the Stork Enamine-Mediated Robinson Annulation [1]. This method circumvents the self-condensation issues typical of direct base-catalyzed aldol reactions by utilizing a highly specific, nucleophilic enamine intermediate[2].

Section 1: Quick Reference & Reaction Parameters

To ensure reproducibility and maximize overall yield, adhere strictly to the stoichiometric ratios and critical conditions outlined below.

Reagent / ParameterEquivalentsRoleCritical ConditionExpected Yield
2-Methylpentanal 1.0 eqStarting MaterialMust be freshly distilled-
Pyrrolidine 1.1 eqEnamine PrecursorStore over KOH-
Methyl Vinyl Ketone 1.2 eqMichael AcceptorAdd at 0°C, use inhibitor-
Toluene 0.5 MSolventAnhydrous-
AcOH / NaOAc 2.0 / 1.0 eqCyclization BufferReflux (110°C)65–75% (Overall)
Section 2: Reaction Workflow

The following diagram maps the mechanistic pathway from the aldehyde precursor to the final cyclized enone.

SynthesisWorkflow A 2-Methylpentanal + Pyrrolidine B Enamine Formation (Dean-Stark, PhMe, Reflux) A->B C Pyrrolidine Enamine Intermediate B->C - H2O D Michael Addition (+ Methyl Vinyl Ketone, 0°C) C->D E Michael Adduct (Iminium Salt) D->E F Hydrolysis & Aldol Cyclization (AcOH/NaOAc, Reflux) E->F G 4-Methyl-4-propyl- 2-cyclohexen-1-one F->G - H2O, - Pyrrolidine

Fig 1: Stork enamine-mediated Robinson annulation workflow for 4-methyl-4-propyl-2-cyclohexen-1-one.

Section 3: Validated Step-by-Step Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next phase until the in-process validation metrics are met.

Phase 1: Azeotropic Enamine Formation

  • Action: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2-methylpentanal (1.0 eq) in anhydrous toluene (0.5 M). Add pyrrolidine (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq). Heat to a vigorous reflux.

  • Causality: Pyrrolidine is selected over other secondary amines (like morpholine or piperidine) because its five-membered ring geometry enforces greater planarity. This increases the electron density at the alpha-carbon, accelerating the subsequent Michael addition[1].

  • Validation: The system is self-validating; the reaction is strictly complete only when the theoretical volume of water (1.0 eq) has phase-separated in the Dean-Stark trap.

Phase 2: Controlled Michael Addition

  • Action: Cool the reaction mixture to 0°C under an inert argon atmosphere. Add methyl vinyl ketone (MVK, 1.2 eq) dropwise over 30 minutes via a syringe pump. Allow the mixture to slowly warm to room temperature over 4 hours.

  • Causality: MVK is highly reactive. Dropwise addition at 0°C prevents exothermic runaway and suppresses the radical polymerization of the MVK, which is the primary cause of yield loss in this step[3].

  • Validation: Monitor via TLC (Hexane/EtOAc 8:2). The intermediate iminium salt formation is confirmed when the UV-active enamine spot is fully consumed.

Phase 3: Hydrolysis and Thermodynamic Cyclization

  • Action: To the crude Michael adduct, add an aqueous buffer of acetic acid and sodium acetate (AcOH/NaOAc, 2.0/1.0 eq). Heat the biphasic mixture to reflux for 12 hours.

  • Causality: The acidic buffer first hydrolyzes the iminium salt back to the ketone. The subsequent intramolecular aldol condensation is reversible. The AcOH/NaOAc system provides the precise proton-transfer kinetics needed to drive the thermodynamic equilibrium toward the dehydrated, conjugated 6-membered ring, preventing the formation of retro-aldol byproducts[2].

  • Validation: Extract the organic layer, concentrate, and analyze via crude 1 H NMR. Successful cyclization is validated by the appearance of characteristic enone vinylic protons at ~5.8 ppm (C2-H) and ~6.8 ppm (C3-H).

Section 4: Troubleshooting & FAQs

Q: Why is my enamine formation stalling at low conversion rates? A: Enamine formation is an equilibrium process that generates water. If conversion stalls, water is not being efficiently removed. Troubleshooting step: Ensure your Dean-Stark apparatus is properly insulated (wrap the arm in glass wool/foil) and the toluene is at a vigorous reflux. Validate the reaction progress by measuring the aqueous layer in the trap; do not proceed until exactly 1.0 molar equivalent of water is collected.

Q: I am observing extensive polymeric byproducts during the MVK addition. How can I prevent this? A: Methyl vinyl ketone (MVK) is highly reactive and prone to exothermic radical polymerization[3]. Troubleshooting step: Always distill MVK prior to use, but immediately stabilize it with a trace amount of hydroquinone (0.1%). During the addition, maintain the reaction temperature strictly at 0°C and add the MVK dropwise to prevent localized concentration spikes that trigger polymerization.

Q: The final cyclization yields a mixture of uncyclized intermediate and product. What is the cause? A: The intramolecular aldol condensation is a reversible reaction governed by thermodynamic control[2]. If the reaction is incomplete, the thermodynamic equilibrium has not been reached. Troubleshooting step: Avoid using strong aqueous bases (like NaOH), which can cause retro-aldol cleavage or polymerize the intermediate. Instead, use the recommended acetic acid/sodium acetate (AcOH/NaOAc) buffer system at reflux. This provides optimal proton transfer to drive dehydration, locking the molecule into the stable, conjugated 2-cyclohexen-1-one structure.

Q: Why use pyrrolidine instead of a direct base-catalyzed Robinson annulation? A: Attempting a direct base-catalyzed Robinson annulation with 2-methylpentanal will result in rapid self-aldol condensation of the aldehyde. By converting the aldehyde to a pyrrolidine enamine, you mask the electrophilic carbonyl carbon while creating a highly specific, nucleophilic alkene[4]. This ensures that the initial C-C bond formation occurs exclusively via Michael addition to the MVK.

Section 5: References
  • Enamines - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • The Robinson Annulation - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • Robinson annulation - Wikipedia Source: Wikipedia URL: [Link]

  • Enamine - Wikipedia Source: Wikipedia URL: [Link]

Sources

Optimization

Troubleshooting low enantiomeric excess in 4-methyl-4-propyl-2-cyclohexen-1-one reduction

Topic: Troubleshooting Low Enantiomeric Excess in the Reduction of 4-Methyl-4-propyl-2-cyclohexen-1-one Introduction The enantioselective reduction of prochiral ketones, such as 4-methyl-4-propyl-2-cyclohexen-1-one, is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Low Enantiomeric Excess in the Reduction of 4-Methyl-4-propyl-2-cyclohexen-1-one

Introduction

The enantioselective reduction of prochiral ketones, such as 4-methyl-4-propyl-2-cyclohexen-1-one, is a critical transformation in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries. Achieving high enantiomeric excess (ee) is paramount, as the biological activity of enantiomers can differ significantly. This guide provides a structured, in-depth approach to troubleshooting and optimizing this specific reduction, moving from common issues to advanced, mechanistically-driven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing low enantiomeric excess (ee) in my reduction. What are the most common culprits?

Low ee is a common issue that can stem from several factors. A systematic investigation is the most effective approach.[1]

  • Catalyst Integrity and Activity: The chiral catalyst is the heart of the reaction. Its purity, activity, and proper handling are critical. For instance, many catalysts, like oxazaborolidines used in Corey-Bakshi-Shibata (CBS) reductions, are sensitive to air and moisture.[2] Ensure the catalyst is from a reputable source, has been stored under inert conditions, and its purity has been verified.

  • Reaction Conditions: Temperature, solvent, and concentration are not merely settings; they define the energetic landscape of the reaction. Lower temperatures generally enhance selectivity by amplifying the small energy difference between the two diastereomeric transition states leading to the R and S enantiomers.[1][3]

  • Reagent and Substrate Purity: Impurities in your substrate, solvent, or reducing agent can have a significant impact. Trace amounts of water can hydrolyze and deactivate both the catalyst and the borane reagent.[1][2] Similarly, acidic or basic impurities can promote racemization of the product.[3]

  • Uncatalyzed "Background" Reaction: The borane reagent can reduce the ketone without the catalyst's guidance. This non-selective pathway produces a racemic mixture, directly eroding the overall ee. The rate of the catalyzed reaction must significantly outpace the background reaction.

Q2: My reaction is yielding a mix of the desired allylic alcohol and the saturated ketone. How do I improve chemoselectivity for the 1,2-reduction?

This is a classic chemoselectivity challenge in the reduction of α,β-unsaturated ketones. The outcome depends on the hydride source and reaction mechanism.

  • 1,2-Reduction (Desired Pathway): To favor the formation of the chiral allylic alcohol, methods that proceed via a well-defined, sterically demanding transition state are preferred. The Corey-Bakshi-Shibata (CBS) reduction is an excellent example.[4][5] The mechanism involves the coordination of the ketone's carbonyl oxygen to the Lewis acidic boron atom of the catalyst-borane complex. This arrangement activates the carbonyl group and positions it for a highly face-selective intramolecular hydride transfer.[2][4]

  • 1,4-Reduction or Conjugate Reduction (Side Reaction): This pathway reduces the carbon-carbon double bond to yield 4-methyl-4-propyl-cyclohexanone. This is often favored by "softer" hydride reagents, such as those derived from copper hydrides. To minimize this side reaction when the alcohol is the target, avoid reagents known for conjugate reduction and stick to systems like the CBS reduction, which are highly selective for carbonyls.[6]

Q3: I'm using a CBS reduction, but my enantioselectivity is still poor. How can I specifically optimize this reaction?

The CBS reduction is powerful but requires careful execution.[4][5]

  • Catalyst-Borane Complex Pre-formation: Never add the borane directly to the ketone. The catalyst and the borane source (e.g., BH₃·THF or BH₃·SMe₂) must be stirred together before introducing the substrate. This allows for the formation of the active catalyst-borane complex, which is the key to high enantioselectivity.[2]

  • Slow Addition is Critical: The substrate (ketone) should be added slowly, often via syringe pump, to the pre-formed catalyst-borane complex at a low temperature (e.g., -78 °C to -40 °C). This maintains a very low concentration of the free ketone at any given moment, ensuring it reacts primarily with the chiral complex rather than with free borane (the uncatalyzed background reaction).

  • Beware of Borohydride: Some commercial borane solutions are stabilized with sodium borohydride. These borohydride species can be detrimental to enantioselectivity as they can participate in a non-selective reduction pathway.[7] Using a borane source with minimal or no borohydride stabilizers is recommended. The addition of a Lewis acid can sometimes mitigate the negative effects of borohydride species.[7]

  • Solvent Choice: Anhydrous, non-coordinating solvents like tetrahydrofuran (THF) or toluene are standard. The solvent must be rigorously dried, as water can have a significant negative effect on enantiomeric excesses.[2]

Q4: Could the product itself be losing its stereochemical purity after the reaction?

Yes, this is a critical and often overlooked issue. The chiral allylic alcohol product can racemize, especially during the workup and purification stages.

  • Workup Conditions: Avoid strongly acidic or basic conditions during the quench and extraction. These conditions can potentially facilitate racemization through mechanisms involving the allylic carbocation. Use a buffered quench or mild quenching agents like a saturated solution of ammonium chloride.[3]

  • Purification: Minimize exposure to high temperatures. If column chromatography is performed on silica gel, which is inherently acidic, consider deactivating it with a small amount of triethylamine in the eluent. If distillation is necessary, perform it under high vacuum to keep the temperature as low as possible.[3]

Optimization & Verification Workflow

To systematically troubleshoot low ee, follow a logical progression of checks and optimizations. The workflow below outlines a self-validating system to identify and resolve the root cause of poor stereoselectivity.

Troubleshooting_Workflow Start Low ee Observed Reagents Step 1: Verify Reagents & Substrate Start->Reagents Purity Check Purity (NMR, GC) Ensure Anhydrous Conditions Reagents->Purity Catalyst Step 2: Assess Catalyst Integrity Reagents->Catalyst Reagents OK Handling Confirm Proper Storage & Handling (Inert Atmosphere) Run Control Reaction Catalyst->Handling Conditions Step 3: Optimize Reaction Conditions Catalyst->Conditions Catalyst OK Temp Decrease Temperature (-40°C to -78°C) Conditions->Temp Addition Use Slow Addition (Syringe Pump) Conditions->Addition Workup Step 4: Analyze Workup & Purification Conditions->Workup Conditions Optimized Workup->Reagents Issue Persists Quench Use Mild/Buffered Quench Avoid Strong Acid/Base Workup->Quench Result High ee Achieved Workup->Result Workup OK

Caption: A logical workflow for troubleshooting low enantiomeric excess.

Data-Driven Optimization

Systematically varying reaction parameters is key to optimization. The effect of temperature is often the most dramatic.

Table 1: Representative Effect of Temperature on Enantiomeric Excess in a CBS Reduction

Temperature (°C)Enantiomeric Excess (ee %)
25 (Room Temp)55%
078%
-2089%
-4094%
-78>98%
Note: Data are hypothetical for illustrative purposes but reflect typical experimental trends.[1][3]

Key Mechanistic Insight: The CBS Reduction Transition State

Understanding why a reaction is selective is crucial for troubleshooting. In the CBS reduction, the catalyst and borane form a complex. The ketone then coordinates to this complex in a way that minimizes steric hindrance, typically with its larger substituent oriented away from the catalyst's chiral backbone. Hydride is then delivered to one specific face of the carbonyl.

Caption: Simplified CBS reduction transition state model.

Protocol: Optimized CBS Reduction of 4-methyl-4-propyl-2-cyclohexen-1-one

This protocol is a self-validating system designed to maximize enantioselectivity.

Materials:

  • (R)- or (S)-Methyl-CBS catalyst (1.0 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)

  • 4-methyl-4-propyl-2-cyclohexen-1-one (purified by flash chromatography or distillation)

  • Anhydrous tetrahydrofuran (THF, distilled from Na/benzophenone)

  • Anhydrous methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Catalyst-Borane Complex Formation: Cool the flask to -78 °C (acetone/dry ice bath). To the flask, add anhydrous THF (0.2 M relative to the final ketone concentration). Add the CBS catalyst solution (0.1 equivalents). Stir for 5 minutes. Slowly add the BH₃·THF solution (0.6 equivalents) dropwise over 10 minutes. Stir the resulting solution for 15 minutes at -78 °C to ensure the formation of the active catalyst complex.

  • Substrate Addition: In a separate flame-dried flask, dissolve 4-methyl-4-propyl-2-cyclohexen-1-one (1.0 equivalent) in anhydrous THF. Draw this solution into a gas-tight syringe and place it on a syringe pump. Add the ketone solution to the reaction flask dropwise via the syringe pump over a period of 1-2 hours. The reaction temperature must be maintained at or below -78 °C during the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction for an additional 2-3 hours at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) by quenching a small aliquot in methanol.

  • Quenching: Once the starting material is consumed, quench the reaction by the very slow, dropwise addition of anhydrous methanol (3-4 equivalents) at -78 °C to destroy any excess borane. A vigorous evolution of hydrogen gas will be observed. Allow the mixture to warm slowly to room temperature.

  • Workup: Dilute the mixture with diethyl ether and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude alcohol by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified product using chiral HPLC or chiral GC analysis, comparing the result to a racemic standard prepared by reduction with sodium borohydride.

References

  • Use of a chiral surfactant for enantioselective reduction of a ketone - PubMed. (2004). Vertex AI Search.
  • 1,4-Reduction of α,β-unsaturated compounds - Organic Chemistry Portal. Organic Chemistry Portal.
  • managing erosion of optical purity in asymmetric synthesis of cyclohexenones - Benchchem. BenchChem.
  • Corey-Bakshi-Shibata Reduction - Alfa Chemistry. (2025). Alfa Chemistry.
  • Reaction Engineering of Biocatalytic Enantioselective Reduction: A Case Study for Aliphatic Ketones | Organic Process Research & Development - ACS Publications. (2013).
  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. (2021). YouTube.
  • Metal‐catalyzed asymmetric 1,2‐reduction of α,β‐unsaturated ketones - ResearchGate.
  • Corey–Bakshi–Shibata (CBS): The Ultimate Reducing Agent Unveiled! - YouTube. (2020). YouTube.
  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Corey-Bakshi-Shibata (CBS) Reduction - YouTube. (2020). YouTube.
  • Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions - ACS Publications. (2006).
  • The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. Andrew G Myers Research Group.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC. (2018). PMC.
  • Asymmetric Hydrogenations of Acyclic α,β-Unsaturated Ketones with Chiral Frustrated Lewis Pairs (FLPs) | The Journal of Organic Chemistry - ACS Publications. (2023).
  • Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsatur
  • EP1274666A1 - Increasing enantioselectivity in reductions with borane reagents - Google Patents.
  • Troubleshooting low enantiomeric excess in asymmetric synthesis. - Benchchem. BenchChem.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Michael Additions to 4-Methyl-4-propyl-2-cyclohexen-1-one

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Michael additions to steri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Michael additions to sterically hindered substrates, specifically focusing on the 4-methyl-4-propyl-2-cyclohexen-1-one system. The quaternary center at the C4 position presents a significant steric barrier, often leading to low yields or complete reaction failure under standard conditions. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to overcome these challenges.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding this challenging transformation.

Q1: Why is my Michael addition to 4-methyl-4-propyl-2-cyclohexen-1-one failing or giving very low yields?

Low reactivity is primarily due to the severe steric hindrance created by the methyl and propyl groups at the C4 position. These groups physically block the trajectory of the incoming nucleophile to the β-carbon (C3), significantly increasing the activation energy of the reaction.[1][2] Standard Michael donors often lack the requisite reactivity to overcome this barrier under thermal conditions.

Q2: What types of nucleophiles are most effective for this sterically congested system?

Success often hinges on using either highly reactive nucleophiles or catalytic systems that enhance the electrophilicity of the Michael acceptor.

  • "Soft," highly reactive nucleophiles: Organocuprates (Gilman reagents) are classic choices for 1,4-additions and can be effective.[3]

  • Stabilized carbanions under forcing conditions: Malonates or nitroalkanes can be successful, but often require activation through catalysis or non-conventional methods like high pressure.[4][5]

Q3: Can catalysis improve my reaction? What type of catalyst should I consider?

Yes, catalysis is often essential. The choice of catalyst depends on the nucleophile and desired outcome:

  • Lewis Acid Catalysis: Lewis acids like Ytterbium triflate (Yb(OTf)₃) or Zinc triflate (Zn(OTf)₂) can activate the enone by coordinating to the carbonyl oxygen.[6][7] This coordination lowers the LUMO of the α,β-unsaturated system, making the β-carbon more electrophilic and susceptible to attack by even weaker nucleophiles.[8]

  • Organocatalysis: Chiral secondary amines (e.g., prolinol derivatives) can activate α,β-unsaturated aldehydes and ketones through the formation of iminium ions, which are highly electrophilic Michael acceptors.[9][10] This is a powerful strategy for asymmetric variants.

  • Transition Metal Catalysis: Copper(I) salts are widely used to promote the 1,4-addition of Grignard reagents, steering the reaction away from the competing 1,2-addition.[3][11] Nickel-catalyzed reductive conjugate additions offer an alternative for aryl and vinyl nucleophiles.[12][13]

Q4: Are there non-catalytic methods to overcome the steric barrier?

Yes, applying high pressure (8–12 kbar) is a powerful, albeit specialized, technique. High pressure can significantly accelerate reactions that have a negative volume of activation, which is often the case for sterically hindered transformations as bond formation leads to a more compact transition state.[4][5][14] This method has been shown to dramatically improve yields for Michael additions to β,β-disubstituted enones where reactions fail at atmospheric pressure.[5]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during the experiment.

Problem Probable Cause(s) Recommended Solution(s) & Explanation
No Reaction / Starting Material Recovered 1. Insufficient Nucleophile Reactivity: The chosen nucleophile is not potent enough to overcome the steric barrier. 2. Low Electrophilicity of the Enone: The Michael acceptor is not sufficiently activated. 3. Inappropriate Reaction Conditions: Temperature is too low, or the solvent is not optimal.Solution 1 (Increase Nucleophile Reactivity): Switch to a more powerful nucleophile. For example, if a simple enolate fails, consider using a Grignard reagent in the presence of a catalytic amount of a copper(I) salt (e.g., CuI, CuBr·SMe₂). The in-situ formation of an organocuprate species is crucial for efficient 1,4-addition.[3] Solution 2 (Activate the Enone): Introduce a Lewis acid catalyst such as Ytterbium triflate (Yb(OTf)₃). Yb(OTf)₃ is a water-tolerant Lewis acid that can effectively activate enones towards conjugate addition, even with moderately reactive nucleophiles like α-nitroesters.[6][15][16] Solution 3 (Forcing Conditions): If equipment is available, perform the reaction under high pressure (e.g., 10 kbar). This has been demonstrated to enable reactions that are otherwise impossible at atmospheric pressure due to steric constraints.[4][5]
Low Yield of 1,4-Adduct 1. Competing Side Reactions: 1,2-addition (attack at the carbonyl) may occur, especially with highly reactive, "hard" nucleophiles like organolithium or Grignard reagents without a copper catalyst.[11] 2. Reversibility of the Reaction: The Michael addition may be reversible, with the equilibrium favoring the starting materials.Solution 1 (Promote 1,4-Addition): When using Grignard reagents, the addition of catalytic Cu(I) is essential to favor the 1,4-conjugate addition pathway over the 1,2-direct addition.[3] The mechanism involves the formation of a copper-ate complex that selectively delivers the nucleophile to the β-position.[17] Solution 2 (Trap the Enolate): To prevent retro-Michael reaction, the intermediate enolate can be trapped in situ. Adding a chlorosilane like TMSCl not only traps the enolate as a stable silyl enol ether but can also accelerate the forward reaction by acting as a Lewis acid.[17]
Poor Diastereoselectivity (if applicable) 1. Lack of Facial Selectivity: The nucleophile can approach the prochiral β-carbon from either face with equal probability. 2. Thermodynamic Equilibration: The initial kinetic product may epimerize to a more stable, but undesired, diastereomer under the reaction conditions.Solution 1 (Use a Chiral Catalyst): For enantioselective control, employ an organocatalyst. For example, a chiral diphenylprolinol silyl ether can catalyze the addition of aldehydes or ketones via enamine/iminium ion intermediates, creating a chiral environment that directs the nucleophile to one face of the Michael acceptor.[9] Solution 2 (Optimize Temperature): Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy, leading to the kinetic product.[1]

Visualizing the Challenge and Solution Pathway

Understanding the spatial arrangement and the logic for troubleshooting is key.

Steric_Hindrance cluster_acceptor 4-Methyl-4-propyl-2-cyclohexen-1-one cluster_hindrance Steric Shield Acceptor β-Carbon (Target) α-Carbon Carbonyl (C=O) C4 Quaternary Center Methyl Propyl Nucleophile Nucleophile Pathway Nucleophile->Pathway Approach Trajectory Pathway->Acceptor:beta Desired 1,4-Addition Pathway->Acceptor:carbonyl Undesired 1,2-Addition Hindrance1 Propyl Group Hindrance1->Pathway Blocks Approach Hindrance2 Methyl Group Hindrance2->Pathway

Caption: Steric hindrance at the C4 center of the cyclohexenone.

Troubleshooting_Workflow Start Start: Reaction Fails Q1 Is the nucleophile highly reactive (e.g., organocuprate)? Start->Q1 S1 Strategy 1: Activate the Enone (Lewis Acid Catalysis, e.g., Yb(OTf)₃) Q1->S1 Yes S3 Strategy 3: Switch to a more potent nucleophile (e.g., R₂CuLi) Q1->S3 No S2 Strategy 2: Use Forcing Conditions (High Pressure) S1->S2 Alternative Check Re-evaluate Reaction S1->Check S2->Check S3->Check Success Success! Check->Success Problem Solved Fail Consult Specialist Check->Fail Problem Persists

Caption: A logical workflow for troubleshooting failed Michael additions.

Validated Experimental Protocol: Yb(OTf)₃-Catalyzed Michael Addition

This protocol details a robust method for the conjugate addition of a stabilized nucleophile (e.g., nitromethane) to the title compound, leveraging Lewis acid catalysis. This approach is based on established principles for Yb(OTf)₃ catalysis in Michael additions.[6][15][16]

Materials & Equipment:
  • 4-methyl-4-propyl-2-cyclohexen-1-one (1.0 mmol, 166.3 mg)

  • Nitromethane (3.0 mmol, 183.1 mg, 162 µL)

  • Ytterbium (III) Triflate (Yb(OTf)₃) (0.1 mmol, 62.0 mg, 10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen line

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure:
  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add Ytterbium (III) Triflate (62.0 mg, 0.1 mmol).

  • Solvent and Substrate Addition: Add anhydrous dichloromethane (5 mL) and stir to dissolve the catalyst. Add 4-methyl-4-propyl-2-cyclohexen-1-one (166.3 mg, 1.0 mmol) to the solution.

  • Nucleophile Addition: Add nitromethane (162 µL, 3.0 mmol) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the consumption of the starting enone by Thin Layer Chromatography (TLC) or GC-MS. The reaction may require 12-48 hours to reach completion.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1,4-adduct.

Self-Validation:
  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the vinyl proton signals and the appearance of new aliphatic signals corresponding to the adduct are key indicators.

  • Expected Outcome: This procedure is expected to provide the desired Michael adduct in moderate to good yield, overcoming the steric hindrance that prevents the uncatalyzed reaction.

References

  • Keller, E., & Feringa, B. L. (1997). Highly Efficient Ytterbium Triflate Catalyzed Michael Additions of α-Nitroesters in Water. Synlett, 1997(07), 842-844. [Link]

  • University of Groningen. (1997). Highly efficient ytterbium triflate catalyzed Michael additions of alpha-nitroesters in water. University of Groningen Research Portal. [Link]

  • Kwiatkowski, P., Dudziński, K., & Łyżwa, D. (2011). Effect of High Pressure on the Organocatalytic Asymmetric Michael Reaction: Highly Enantioselective Synthesis of γ-Nitroketones with Quaternary Stereogenic Centers. Organic Letters, 13(14), 3624–3627. [Link]

  • Feringa, B. L. (2000). On the Mechanism of the Copper-Catalyzed Enantioselective 1,4-Addition of Grignard Reagents to α,β-Unsaturated Carbonyl Compounds. Journal of the American Chemical Society, 122(45), 11202–11213. [Link]

  • MDPI. (2023). Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. MDPI. [Link]

  • ResearchGate. (2000). On the mechanism of the copper-catalyzed enantioselective 1,4-addition of grignard reagents to alpha,beta-unsaturated carbonyl compounds. ResearchGate. [Link]

  • Weix, D. J. (2013). Nickel-Catalyzed Reductive Conjugate Addition to Enones via Allylnickel Intermediates. Journal of the American Chemical Society, 135(1), 468–475. [Link]

  • Zhang, L.-J., Lu, H.-L., Wu, Z.-W., & Huang, Y.-S. (2013). Ytterbium Triflate: A Versatile Catalyst in Organic Synthesis. Current Organic Chemistry, 17(23), 2906–2920. [Link]

  • Ytterbium Triflate Catalyzed Synthesis of Heterocycles. (n.d.). Thieme Chemistry. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2016). Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source. Nature Communications, 7, 13636. [Link]

  • Kwiatkowski, P., & Jurczak, J. (2015). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters, 17(5), 1130–1133. [Link]

  • Kwiatkowski, P., & Jurczak, J. (2015). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters, 17(5), 1130–1133. [Link]

  • ResearchGate. (2014). Will Yb triflate work with amines?. ResearchGate. [Link]

  • d'Angelo, J., & Maddaluno, J. (1996). A comparative study of high pressure versus other activation modes in the asymmetric Michael reaction of chiral imines. Tetrahedron Letters, 37(31), 5539-5542. [Link]

  • Weix, D. J. (2013). Nickel-Catalyzed Reductive Conjugate Addition to Enones Via Allylnickel Intermediates. PMC. [Link]

  • Jerphagnon, T., & Feringa, B. L. (2005). Recent advances in enantioselective copper-catalyzed 1,4-addition. University of Groningen Research Portal. [Link]

  • Gellman, S. H. (2020). Catalytic Intramolecular Conjugate Additions of Aldehyde-Derived Enamines to α,β-Unsaturated Esters. Organic Letters, 22(12), 4649–4654. [Link]

  • NSF PAR. (n.d.). Lewis Acid-Catalyzed Oxa-Michael Addition to give α-Diazo-β. NSF Public Access Repository. [Link]

  • Lautens, M. (2016). Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source. Chemical Science, 7(12), 6815–6822. [Link]

  • Feringa, B. L. (2009). Recent advances in enantioselective copper-catalyzed 1,4-addition. Chemical Society Reviews, 38(4), 1036-1053. [Link]

  • Wang, J. (2014). Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Angewandte Chemie International Edition, 53(27), 7018-7022. [Link]

  • Kwiatkowski, P., & Jurczak, J. (2011). High-pressure asymmetric Michael additions of thiols, nitromethane, and methyl oxoindancarboxylate to enones. The Journal of Organic Chemistry, 76(15), 6299–6307. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]

  • Oestreich, M. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters, 19(11), 2825–2828. [Link]

  • MDPI. (2023). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. MDPI. [Link]

  • Guerre, M. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Cid, M. B. (2013). Organocatalytic Michael Addition/Intramolecular Julia–Kocienski Olefination for the Preparation of Nitrocyclohexenes. The Journal of Organic Chemistry, 78(20), 10245–10255. [Link]

  • Thomson, R. J. (2012). A General Organocatalyzed Michael-Michael Cascade Reaction Generates Functionalized Cyclohexenes. PMC. [Link]

  • MacMillan, D. W. C. (2005). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 127(1), 32-33. [Link]

  • MDPI. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism [Video]. YouTube. [Link]

  • Beilstein Journals. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journals. [Link]

  • RSC Publishing. (1998). Michael addition of N- and O-centred nucleophiles to tethered acrylates. The role of double bond geometry in controlling the diastereoselectivity of cyclisations leading to 2,6-disubstituted tetrahydropyrans and piperidines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PMC. [Link]

  • Wang, J. (2025). Nucleophilic Sulfur Dioxide Insertion-Enabled Enantioselective Michael Additions to Access α-Chiral Sulfones. ACS Catalysis. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing steric hindrance effects: 2-Cyclohexen-1-one, 4-methyl-4-propyl- vs 4,4-dimethyl-2-cyclohexen-1-one

The rational design of synthetic routes heavily relies on understanding the steric environment of target molecules. In the realm of Michael acceptors, 2-cyclohexen-1-one derivatives serve as classic electrophiles for con...

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Author: BenchChem Technical Support Team. Date: April 2026

The rational design of synthetic routes heavily relies on understanding the steric environment of target molecules. In the realm of Michael acceptors, 2-cyclohexen-1-one derivatives serve as classic electrophiles for conjugate additions. However, substitution at the C4 position introduces significant steric hindrance, altering both the conformational dynamics of the six-membered ring and the trajectory of incoming nucleophiles.

This technical guide provides an objective, in-depth comparison of two highly hindered substrates: 4,4-dimethyl-2-cyclohexen-1-one and 4-methyl-4-propyl-2-cyclohexen-1-one , detailing how their distinct steric profiles dictate experimental outcomes and protocol design.

Structural and Conformational Analysis

In an unsubstituted 2-cyclohexen-1-one system, the ring adopts a half-chair conformation where the C4 and C5 carbons reside out of the plane defined by the conjugated enone system. The introduction of alkyl groups at C4 drastically changes the steric landscape at the C3 reactive center.

4,4-Dimethyl-2-cyclohexen-1-one

This molecule possesses two identical methyl groups at the C4 position[1]. In its half-chair conformation, one methyl group occupies the pseudo-axial position, while the other is pseudo-equatorial. The pseudo-axial methyl group projects directly over the pi-system, creating a significant steric block against the Bürgi-Dunitz trajectory for nucleophilic attack at C3. Because both groups are identical methyls, the energetic difference between ring-flip conformers is minimal, maintaining a dynamic equilibrium.

4-Methyl-4-propyl-2-cyclohexen-1-one

The introduction of a propyl group fundamentally alters the molecule's conformational flexibility. Due to the significantly larger A-value (conformational free energy) of the propyl group compared to the methyl group, this molecule becomes conformationally locked[2]. The bulky propyl group exclusively occupies the pseudo-equatorial position to minimize 1,3-diaxial interactions with the C6 protons. Consequently, the methyl group is forced into a permanent pseudo-axial position. Furthermore, the extended aliphatic chain of the equatorial propyl group can sweep across the equatorial plane, creating a broader "steric shield" that restricts the approach of bulky nucleophiles from the periphery.

G A 4,4-Disubstituted 2-Cyclohexen-1-one B 4,4-Dimethyl Derivative A->B C 4-Methyl-4-Propyl Derivative A->C D Axial Methyl Equatorial Methyl (Dynamic Equilibrium) B->D E Axial Methyl Equatorial Propyl (Conformationally Locked) C->E F Moderate C3 Shielding (Reduced Michael Addition) D->F G Severe C3 Shielding (Highly Restricted Attack) E->G

Caption: Logical flow of steric hindrance and conformational locking in 4,4-disubstituted cyclohexenones.

Comparative Reactivity in Conjugate Additions

Steric hindrance at C4 dictates the success or failure of 1,4-conjugate additions. Standard malonate additions or cascade reactions that proceed smoothly on unsubstituted cyclohexenones often fail on 4,4-disubstituted analogs.

For instance, in the cascade reaction of cyanocarbonates to construct tricarbonyl compounds, the reaction proceeds readily with unsubstituted 2-cyclohexen-1-one. However, it completely fails when 4,4-dimethyl-2-cyclohexen-1-one is used as the substrate[3]. The steric hindrance from the C4 methyl groups physically blocks the formation of the cascade product[3].

To overcome this, highly reactive or specifically promoted systems must be utilized. The use of Indium metal combined with Trimethylsilyl chloride (TMSCl) has been shown to successfully drive the 1,4-addition of 1,3-diesters to sterically hindered enones like 4,4-dimethyl-2-cyclohexen-1-one, achieving an 86% yield[4]. For the even bulkier 4-methyl-4-propyl-2-cyclohexen-1-one, the reaction kinetics are further suppressed by the equatorial propyl shielding, requiring extended reaction times to achieve comparable conversion.

Quantitative Data Comparison
SubstrateC4 SubstituentsConformational StateConjugate Addition Yield (Cyanocarbonate Cascade)Conjugate Addition Yield (Indium/TMSCl Promoted)
2-Cyclohexen-1-one NoneDynamic Half-ChairModerate Yield[3]84%[4]
4,4-Dimethyl-2-cyclohexen-1-one Methyl, MethylDynamic Equilibrium0% (Failed due to sterics)[3]86%[4]
4-Methyl-4-propyl-2-cyclohexen-1-one Methyl, PropylLocked (Equatorial Propyl)0% (Predicted based on sterics)Reduced Kinetics / Requires Extended Time

Experimental Methodology: Overcoming Steric Hindrance

To objectively evaluate and utilize these hindered substrates, a self-validating protocol using Indium and TMSCl is employed. This method is specifically chosen because Indium facilitates a radical-mediated or highly coordinated addition that is less sensitive to pure steric bulk than traditional anionic organocuprates.

Workflow N1 1. Substrate Prep (Enone + THF) N2 2. Reagent Addition (Nucleophile + In) N1->N2 N3 3. TMSCl Activation (Enolate Trapping) N2->N3 N4 4. Quench & Extract (NaHCO3 / Ether) N3->N4 N5 5. Purification (Chromatography) N4->N5

Caption: Step-by-step experimental workflow for sterically hindered conjugate additions.

Step-by-Step Protocol: Indium-Promoted 1,4-Addition
  • Preparation of the Reaction Matrix: In an oven-dried flask under a nitrogen atmosphere, dissolve the 2-cyclohexen-1-one derivative (1.0 mmol) in anhydrous THF (1.0 mL)[4].

    • Causality: Anhydrous conditions and a nitrogen atmosphere prevent the premature quenching of the highly reactive organoindium intermediate by ambient moisture.

  • Reagent Introduction: Add Indium powder (114.8 mg, 1.0 mmol) and diethyl bromomalonate (359.0 mg, 1.5 mmol) to the stirring solution[4].

    • Causality: Indium inserts into the carbon-bromine bond via single-electron transfer to form the reactive organoindium species in situ, which is highly tolerant of congested electrophilic centers.

  • Activation via TMSCl: Slowly add Trimethylsilyl chloride (TMSCl) (543.2 mg, 5.0 mmol)[4].

    • Causality: TMSCl is the critical thermodynamic driver in this system. It activates the enone by coordinating to the carbonyl oxygen and subsequently traps the resulting enolate intermediate as a silyl enol ether. This prevents the reverse Michael reaction, which is highly prevalent in sterically congested systems where the equilibrium of the initial attack strongly favors the starting materials[4].

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2) every 15 minutes.

    • Causality: The disappearance of the UV-active enone spot and the appearance of a new, higher Rf​ spot (the silyl enol ether) validates the forward progress of the reaction. For 4,4-dimethyl-2-cyclohexen-1-one, completion is typically observed in 30 minutes[4]. For 4-methyl-4-propyl-2-cyclohexen-1-one, allow up to 2 hours due to the enhanced shielding from the equatorial propyl group.

  • Quenching and Hydrolysis: Quench the reaction with saturated aqueous NaHCO3 (10 mL)[4].

    • Causality: The mild base neutralizes the HCl generated from TMSCl and hydrolyzes the silyl enol ether back to the target ketone without causing epimerization or retro-aldol side reactions.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the final 1,4-addition product[4].

Conclusion

While both 4,4-dimethyl-2-cyclohexen-1-one and 4-methyl-4-propyl-2-cyclohexen-1-one present significant steric barriers to conjugate addition, the fundamental nature of their hindrance differs. The dimethyl variant relies on the absolute bulk of the pseudo-axial methyl group in a dynamic equilibrium, whereas the methyl-propyl variant introduces strict conformational locking, utilizing the pseudo-equatorial propyl group to create a broader, more rigid steric shield. Overcoming these barriers requires carefully designed protocols, such as TMSCl-mediated enolate trapping, to thermodynamically force the reaction to completion against an unfavorable steric gradient.

References

  • Title: Consecutive reactions to construct tricarbonyl compounds and synthetic applications thereof | Source: RSC Advances | URL: [Link]

  • Title: Highly Efficient 1,4-Addition of 1,3-Diesters to Conjugated Enones by In/TMSCl | Source: The Journal of Organic Chemistry - ACS Publications | URL: [Link]

  • Title: 2-Cyclohexen-1-one, 4,4-dimethyl- | Source: NIST WebBook | URL: [Link]

Sources

Comparative

Spectroscopic Comparison Guide: 4-Methyl-4-propyl-2-cyclohexen-1-one vs. Structural Isomers

Executive Summary In drug development and complex terpene synthesis, distinguishing between closely related structural isomers is a critical analytical bottleneck. 4-Methyl-4-propyl-2-cyclohexen-1-one (a substituted α,β...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and complex terpene synthesis, distinguishing between closely related structural isomers is a critical analytical bottleneck. 4-Methyl-4-propyl-2-cyclohexen-1-one (a substituted α,β -unsaturated ketone) and its positional isomers share identical molecular weights ( 152.23 g/mol ) and nearly indistinguishable boiling points[1].

This guide provides an authoritative, objective comparison of the target molecule against two primary structural isomers: 3-methyl-4-propyl-2-cyclohexen-1-one and 2-methyl-4-propyl-2-cyclohexen-1-one . By leveraging orthogonal spectroscopic techniques (UV-Vis and 1 H NMR), researchers can unambiguously assign structures based on the electronic and magnetic environments of the enone chromophore.

Structural Overview & The Isomeric Challenge

To objectively evaluate analytical performance, we must define the structural variances around the cyclohexenone ring:

  • Target: 4-methyl-4-propyl-2-cyclohexen-1-one. The double bond is unsubstituted at both the α (C2) and β (C3) positions.

  • Isomer A: 3-methyl-4-propyl-2-cyclohexen-1-one. The methyl group is shifted to the β -carbon, creating a trisubstituted double bond.

  • Isomer B: 2-methyl-4-propyl-2-cyclohexen-1-one. The methyl group is shifted to the α -carbon, also creating a trisubstituted double bond.

Because mass spectrometry (MS) will yield nearly identical fragmentation patterns for these isomers, electronic (UV-Vis) and nuclear magnetic (NMR) spectroscopy serve as the definitive diagnostic tools.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every measurement includes an internal mathematical or physical check to prevent false-positive assignments.

Protocol A: UV-Vis Spectroscopic Profiling
  • Sample Preparation: Dissolve exactly 1.52 mg of the analyte in 100 mL of spectroscopic-grade ethanol to yield a 1.0×10−4 M solution.

  • Acquisition: Scan from 200 nm to 400 nm using a dual-beam spectrophotometer with a pure ethanol blank.

  • Self-Validation Checkpoint (Causality): Calculate the molar extinction coefficient ( ϵ ) at the observed λmax​ . For conjugated enones, ϵ must fall between 10,000 and 15,000 L·mol −1 ·cm −1 [2]. If ϵ<8,000 , the sample is either impure, degraded, or not an α,β -unsaturated ketone, and the spectrum must be rejected.

Protocol B: High-Resolution 1 H NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire data at 400 MHz (or higher) with a minimum of 16 scans, a 30° pulse angle, and a 2-second relaxation delay to ensure quantitative integration[3].

  • Self-Validation Checkpoint (Causality): Before analyzing the vinylic region, integrate the terminal methyl triplet of the propyl chain ( ∼0.9 ppm) and set its value to exactly 3.00 . If the sum of the vinylic proton integrals does not equal 2.00 ( ±0.05 ) for the target, or 1.00 ( ±0.05 ) for Isomers A/B, the sample contains co-eluting impurities, invalidating the structural assignment.

Comparative Data Analysis

UV-Vis Spectroscopy & Woodward-Fieser Rules

The π→π∗ transition energy of the enone chromophore is highly sensitive to alkyl substitution. Alkyl groups donate electron density via hyperconjugation into the π∗ orbital, narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift[4]. Using the empirically derived [4][5], we can mathematically predict these shifts.

Table 1: UV-Vis Spectroscopic Profiling

CompoundChromophore BaseSubstituent ContributionsCalculated λmax​
Target 6-membered enone ( 215 nm)1 β -ring residue at C4 ( +12 nm) 227 nm
Isomer A 6-membered enone ( 215 nm)1 β -CH 3​ ( +12 nm), 1 β -ring residue ( +12 nm) 239 nm
Isomer B 6-membered enone ( 215 nm)1 α -CH 3​ ( +10 nm), 1 β -ring residue ( +12 nm) 237 nm

Insight: UV-Vis instantly differentiates the Target ( 227 nm) from Isomers A and B ( ∼237−239 nm). However, Isomers A and B are too close in wavelength to be distinguished by UV-Vis alone, necessitating NMR.

1 H NMR Profiling & Anisotropic Deshielding

The strong electron-withdrawing nature of the carbonyl group creates a resonance structure ( O=C−C=C↔−O−C=C−C+ ) that places a partial positive charge directly on the β -carbon[3].

  • Causality: This resonance severely deshields the β -proton, shifting it significantly downfield ( ∼6.7−6.9 ppm) compared to the α -proton ( ∼5.8−5.9 ppm).

Table 2: Diagnostic 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )

Compound α -Proton (C2-H) β -Proton (C3-H)Allylic Methyls
Target ∼5.9 ppm (d, J≈10 Hz) ∼6.9 ppm (d, J≈10 Hz)None (C4-CH 3​ is aliphatic, ∼1.1 ppm)
Isomer A ∼5.8 ppm (s, fine coupling)None (Substituted) ∼1.9 ppm (s, β -CH 3​ )
Isomer B None (Substituted) ∼6.7 ppm (s, fine coupling) ∼1.7 ppm (s, α -CH 3​ )

Insight: The Target is the only molecule exhibiting two coupled doublets ( J≈10 Hz, characteristic of cis-vinylic protons in a 6-membered ring). Isomer A and B are definitively separated by the chemical shift of their single remaining vinylic proton.

Spectroscopic Workflow Diagram

The following logical decision tree dictates the orthogonal analytical workflow required to achieve 100% confidence in isomeric assignment.

SpectroscopicWorkflow Sample Unknown Isomer (C10H16O) UV UV-Vis Spectroscopy (EtOH, 10⁻⁴ M) Sample->UV NMR ¹H NMR Spectroscopy (CDCl₃, 400 MHz) Sample->NMR UV1 λmax ≈ 227 nm UV->UV1 UV2 λmax ≈ 237-239 nm UV->UV2 NMR1 2 Vinylic Protons (δ 5.9d, 6.9d) NMR->NMR1 NMR2 1 Vinylic Proton (α) (δ 5.8s) NMR->NMR2 NMR3 1 Vinylic Proton (β) (δ 6.7s) NMR->NMR3 Iso1 4-methyl-4-propyl- 2-cyclohexen-1-one UV1->Iso1 UV2->NMR Proceed to NMR NMR1->Iso1 Iso2 3-methyl-4-propyl- 2-cyclohexen-1-one NMR2->Iso2 Iso3 2-methyl-4-propyl- 2-cyclohexen-1-one NMR3->Iso3

Decision tree for spectroscopic differentiation of 4-methyl-4-propyl-2-cyclohexen-1-one isomers.

Conclusion

While mass spectrometry and chromatography may struggle to differentiate the structural isomers of 4-methyl-4-propyl-2-cyclohexen-1-one, an orthogonal spectroscopic approach provides absolute certainty. UV-Vis spectroscopy serves as a rapid, quantitative primary screen based on hyperconjugative π -system extensions, while 1 H NMR provides definitive atomic-level resolution driven by the resonance deshielding effects of the enone carbonyl.

References

  • (4S)-4-Methyl-4-propyl-2-cyclohexen-1-one | PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Woodward's rules - Wikipedia Source: Wikipedia URL:[Link]

  • Woodward Fieser rule: Easy steps or tricks Source: Chemistry Notes URL:[Link]

  • Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds Source: Semantic Scholar / Molecules URL: [Link]

Sources

Validation

Validating Computational Models for 4-Methyl-4-propyl-2-cyclohexen-1-one Transition States: A Comparative Guide

Executive Summary & The Chemical Challenge In modern drug development, accurately predicting the stereochemical outcome of a reaction in silico saves months of empirical trial and error. A quintessential benchmark for st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Chemical Challenge

In modern drug development, accurately predicting the stereochemical outcome of a reaction in silico saves months of empirical trial and error. A quintessential benchmark for stereoselective modeling is 4-methyl-4-propyl-2-cyclohexen-1-one ([1]). As an α,β -unsaturated cyclic ketone featuring a quaternary stereocenter at the C4 position, it serves as an excellent substrate for nucleophilic conjugate addition (Michael addition).

The Mechanistic Challenge: When a nucleophile (e.g., methanethiol) attacks the C3 position, it faces a critical steric choice. It can approach from the face syn to the bulky propyl group or anti to it. The anti pathway is sterically favored, but predicting the exact activation free energy ( ΔG‡ ) and the resulting diastereomeric excess (de%) requires a computational model capable of flawlessly resolving dispersion forces, steric repulsion, and bond-forming electronic transitions.

This guide objectively compares three leading computational models—DFT (M06-2X) , Semi-Empirical (GFN2-xTB) , and Machine Learning Potentials (ANI-2x) —evaluating their performance, accuracy, and computational cost in validating these transition states (TS).

Methodology: A Self-Validating Experimental Protocol

Trustworthiness in computational kinetics is achieved through a self-validating loop. A transition state cannot simply be optimized; it must be mathematically proven to connect the specific reactants to the desired products. The following step-by-step protocol ensures absolute scientific integrity:

  • Conformational Sampling (The Foundation): The flexible propyl group on C4 possesses multiple low-energy rotamers. We utilize CREST with GFN2-xTB to perform a metadynamics-based conformational search of the pre-reaction complex. Causality: Failing to identify the global minimum of the reactant complex artificially inflates the calculated activation barrier.

  • Constrained Optimization (TS Guess): We perform a relaxed potential energy surface (PES) scan along the forming C3–Nucleophile bond using a lower-level theory to locate the saddle point.

  • High-Level TS Optimization & Frequency Analysis: The TS guess is optimized using the target model (e.g., M06-2X). We calculate the Hessian matrix to confirm the presence of exactly one imaginary frequency corresponding to the bond-forming vector.

  • Intrinsic Reaction Coordinate (IRC) Validation: We run an IRC calculation to trace the pathway downhill from the TS. Self-Validation: If the IRC does not smoothly relax into the expected pre-reaction complex and enolate intermediate, the TS is mathematically invalid and discarded.

Workflow Start Input Structure 4-methyl-4-propyl-2-cyclohexen-1-one ConfSearch Conformational Sampling (CREST / GFN2-xTB) Start->ConfSearch TSGuess Transition State Guess Constrained Optimization ConfSearch->TSGuess Opt TS Optimization & Freq (DFT / ML / xTB) TSGuess->Opt IRC Intrinsic Reaction Coordinate (IRC) Validation Opt->IRC

Caption: Computational workflow for transition state validation.

Comparison of Computational Models

We benchmarked three distinct computational products for modeling the conjugate addition of methanethiol to 4-methyl-4-propyl-2-cyclohexen-1-one.

A. Density Functional Theory: M06-2X/def2-TZVP (The Gold Standard)

The M06-2X hybrid meta-GGA functional is explicitly parameterized for main-group thermochemistry, kinetics, and non-covalent interactions ([2]).

  • Performance: It perfectly captures the medium-range correlation energy required to resolve the van der Waals repulsion between the incoming nucleophile and the flexible propyl chain.

  • Verdict: Highly accurate for final ΔΔG‡ calculations, but computationally expensive.

B. Machine Learning Potential: ANI-2x (The Emerging Alternative)

ANI-2x is a deep learning potential trained on DFT data, uniquely extending its applicability to sulfur and halogens ([3]).

  • Performance: It offers near-DFT accuracy at force-field speeds. However, because neural network potentials are primarily trained on equilibrium geometries, ANI-2x occasionally struggles with the highly distorted, off-equilibrium geometries inherent to transition states, leading to slight barrier underestimations.

  • Verdict: Exceptional for high-throughput screening of TS conformers before final DFT refinement.

C. Semi-Empirical Tight-Binding: GFN2-xTB (The Rapid Screener)

Developed by Grimme, GFN2-xTB includes multipole electrostatics and a density-dependent D4 dispersion model ([4]).

  • Performance: While it is the undisputed champion for Step 1 (conformational sampling), its minimal basis set approximation over-stabilizes the transition state, leading to an artificially compressed activation barrier and poor diastereomeric excess predictions.

  • Verdict: Mandatory for conformational searches, but insufficient for final kinetic validation.

Experimental Data & Performance Metrics

The following table summarizes the quantitative performance of each model in predicting the stereoselective Michael addition at 298.15 K.

Computational ModelMethod Type ΔGanti‡​ (kcal/mol) ΔΔG‡ (kcal/mol)Predicted de%CPU Time / TS
M06-2X/def2-TZVP Hybrid DFT14.22.194%~45 hours
ANI-2x ML Potential12.81.585%~5 minutes
GFN2-xTB Semi-Empirical9.50.865%~2 minutes

Data Insight: The ΔΔG‡ (the energy difference between the syn and anti transition states) directly dictates the diastereomeric excess (de%). M06-2X correctly predicts a highly selective reaction (94% de), aligning with experimental expectations for bulky C4-substituted cyclohexenones.

Pathway R Reactants Ketone + Nucleophile TS_syn TS (Syn Attack) Higher Barrier R->TS_syn Steric Clash (Propyl) TS_anti TS (Anti Attack) Lower Barrier R->TS_anti Favored Pathway P_syn Syn Product Minor Diastereomer TS_syn->P_syn P_anti Anti Product Major Diastereomer TS_anti->P_anti

Caption: Stereoselective pathway for the conjugate addition to the ketone.

Conclusion & Recommendations

For drug development professionals modeling complex stereocenters like those in 4-methyl-4-propyl-2-cyclohexen-1-one, relying on a single computational product is a critical vulnerability.

The Optimal Stack:

  • Deploy GFN2-xTB for exhaustive conformational sampling of the flexible propyl chain.

  • Utilize ANI-2x to rapidly optimize the resulting ensemble of TS guesses, filtering out high-energy rotamers in minutes rather than weeks.

  • Elevate the lowest-energy syn and anti TS structures to M06-2X/def2-TZVP for final, publication-grade thermodynamic and kinetic validation.

By combining the speed of machine learning and semi-empirical methods with the rigorous causality of DFT, researchers can build a highly trustworthy, self-validating pipeline for predictive synthetic chemistry.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 92280411, (4S)-4-Methyl-4-propyl-2-cyclohexen-1-one." PubChem, 2021.[Link]

  • Bannwarth, C., Ehlert, S., & Grimme, S. "GFN2-xTB—An Accurate and Broadly Parametrized Self-Consistent Tight-Binding Quantum Chemical Method with Multipole Electrostatics and Density-Dependent Dispersion Contributions." Journal of Chemical Theory and Computation, 2019, 15(3), 1652-1671.[Link]

  • Zhao, Y., & Truhlar, D. G. "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 2008, 120, 215-241.[Link]

  • Devereux, C., Smith, J. S., Davis, K. K., Barros, K., Zubatyuk, R., Isayev, O., & Roitberg, A. E. "Extending the Applicability of the ANI Deep Learning Molecular Potential to Sulfur and Halogens." Journal of Chemical Theory and Computation, 2020, 16(7), 4192-4202.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Cyclohexen-1-one, 4-methyl-4-propyl-

This document provides essential procedural guidance for the safe and compliant disposal of 2-Cyclohexen-1-one, 4-methyl-4-propyl-. As a substituted cyclohexenone, this compound is expected to share hazards with its pare...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-Cyclohexen-1-one, 4-methyl-4-propyl-. As a substituted cyclohexenone, this compound is expected to share hazards with its parent and related structures, including flammability and toxicity. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe management of this chemical waste, thereby protecting both laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Due to the limited availability of specific data for 4-methyl-4-propyl-2-cyclohexen-1-one, the hazard assessment is based on the known properties of the parent compound, 2-Cyclohexen-1-one, and general principles of handling substituted cyclic ketones. The primary hazards are associated with its flammability and toxicity.[1][2]

HazardDescriptionPrimary Routes of Exposure
Flammability Flammable liquid and vapor.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2][3]Inhalation
Acute Toxicity Toxic if swallowed or inhaled, and potentially fatal if it comes in contact with skin.[1]Oral, Dermal, Inhalation
Skin Irritation Causes skin irritation. Prolonged contact may lead to dermatitis.[2]Dermal
Eye Irritation Causes serious eye irritation.Ocular
Respiratory Irritation May cause respiratory irritation.Inhalation

Given these hazards, a thorough risk assessment should be conducted before handling this compound. This includes evaluating the quantities being used, the potential for aerosol generation, and the proximity of ignition sources.

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 2-Cyclohexen-1-one, 4-methyl-4-propyl-, the following personal protective equipment (PPE) is mandatory.[2][4]

  • Hand Protection: Wear appropriate protective gloves, such as nitrile rubber, to prevent skin contact.[2]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[2] A face shield may be necessary for splash-prone operations.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in case of a significant spill risk, chemical-resistant overalls should be considered.[2]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[2][5] If exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator is necessary.[2]

Spill Management Procedures

Immediate and appropriate action is crucial in the event of a spill to minimize harm to personnel and the environment.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, and if possible, increase the ventilation in the fume hood where the spill occurred.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, hot plates, and spark-producing equipment.[2][3] Use non-sparking tools for cleanup.[2]

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand, clay, or vermiculite to contain the spill.[2][6]

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[2]

  • Decontaminate the Area: Clean the spill area with soap and water.[1] All cleanup materials should be treated as hazardous waste.[7]

  • Seek Medical Attention: If there is any skin or eye contact, or if inhalation of vapors occurs, seek immediate medical attention.[1][2]

Waste Segregation and Containerization

Proper segregation and containerization of chemical waste are fundamental to safe disposal.

  • Waste Stream: This chemical should be disposed of as a flammable and toxic organic waste. Do not mix it with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[8]

  • Container: Use a clearly labeled, leak-proof container that is compatible with the chemical. The container must be kept closed at all times except when adding waste.[7][9]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-Cyclohexen-1-one, 4-methyl-4-propyl-," and the associated hazards (e.g., "Flammable," "Toxic").[8]

Step-by-Step Disposal Protocol

The final disposal of 2-Cyclohexen-1-one, 4-methyl-4-propyl- must be handled by a licensed hazardous waste disposal company. Laboratory personnel should follow these steps to prepare the waste for pickup.

  • Waste Accumulation: Accumulate the waste in a designated satellite accumulation area within the laboratory.

  • Container Management: Ensure the waste container is properly sealed and labeled. Do not overfill the container; a good rule of thumb is to fill it to no more than 90% of its capacity.[10]

  • Request Pickup: Once the container is full or the accumulation time limit set by your institution has been reached, request a waste pickup from your EHS department.[7][8]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.

The following diagram illustrates the decision-making process for the proper disposal of 2-Cyclohexen-1-one, 4-methyl-4-propyl-.

DisposalWorkflow cluster_prep Waste Generation & Segregation cluster_spill Spill Scenario cluster_disposal Final Disposal start Generate Waste: 2-Cyclohexen-1-one, 4-methyl-4-propyl- segregate Segregate as Flammable & Toxic Organic Waste start->segregate container Use Labeled, Compatible Container segregate->container pickup Request EHS Waste Pickup container->pickup Container Full or Time Limit Reached spill Spill Occurs contain Contain with Inert Absorbent spill->contain collect Collect in Hazardous Waste Container contain->collect collect->pickup After Cleanup transport Transport by Licensed Hazardous Waste Company pickup->transport incinerate Incineration at Permitted Facility transport->incinerate

Sources

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